molecular formula C11H9BrN2O2 B1529431 5-Bromo-2-(3-methoxyphenoxy)pyrimidine CAS No. 73226-25-2

5-Bromo-2-(3-methoxyphenoxy)pyrimidine

カタログ番号: B1529431
CAS番号: 73226-25-2
分子量: 281.1 g/mol
InChIキー: SJAUCDXSPIMNFX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-2-(3-methoxyphenoxy)pyrimidine is a useful research compound. Its molecular formula is C11H9BrN2O2 and its molecular weight is 281.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(3-methoxyphenoxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(3-methoxyphenoxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

5-bromo-2-(3-methoxyphenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-15-9-3-2-4-10(5-9)16-11-13-6-8(12)7-14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAUCDXSPIMNFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73226-25-2
Record name 5-bromo-2-(3-methoxyphenoxy)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Safety Data Sheet (SDS) and Handling Precautions for Brominated Pyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Nature of Brominated Pyrimidines

Brominated pyrimidines (e.g., 5-bromopyrimidine, 2,4-dichloro-5-bromopyrimidine) are the workhorses of modern oncology and antiviral drug discovery. Their utility lies in the carbon-bromine (C-Br) bond, which serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitutions (


).

However, the very reactivity that makes them valuable—electron-deficiency and susceptibility to nucleophilic attack—renders them hazardous. Unlike generic organic solids, these compounds can act as potent alkylating agents or sensitizers. This guide moves beyond the generic "wear gloves" advice to provide a mechanism-based safety protocol.

Hazard Identification & Mechanism

Positional Reactivity & Toxicity

The safety profile of a brominated pyrimidine is dictated by the position of the halogen on the ring.

  • C-5 Position (e.g., 5-Bromopyrimidine):

    • Chemistry: The C-5 position is electron-rich relative to C-2/C-4. It is generally stable to nucleophiles but reactive in metal-catalyzed couplings.

    • Hazard: Primarily Irritant (Skin/Eye) . Lower risk of immediate chemical burns compared to C-2/C-4 analogs.

  • C-2 / C-4 Position (e.g., 2-Bromopyrimidine):

    • Chemistry: Highly electron-deficient. Susceptible to rapid displacement by nucleophiles (amines, thiols, water).

    • Hazard: Corrosive / High Sensitizer Risk . These compounds can rapidly alkylate skin proteins (cysteine residues), leading to severe dermatitis and long-term sensitization.

GHS Classification Matrix

The following table summarizes the typical GHS classifications for this class. Note: Always verify the specific SDS for your exact CAS number.

Compound ClassTypical GHS CodesSignal WordPrimary Hazard
Monobromo (C-5) H315, H319, H335WARNINGSkin/Eye/Respiratory Irritation
Monobromo (C-2) H314, H317DANGERSkin Corrosion; Skin Sensitization
Polyhalogenated H302, H314, H318DANGERAcute Oral Tox; Severe Eye Damage

Critical Insight: Polyhalogenated variants (e.g., 5-bromo-2,4-dichloropyrimidine) hydrolyze in moist air to release Hydrogen Chloride (HCl) and Hydrogen Bromide (HBr) gas. The "smoke" seen upon opening an old bottle is acid mist, not dust.

Personal Protective Equipment (PPE): The "Solvent Vector" Protocol

In drug discovery, these solids are rarely handled dry for long; they are dissolved in polar aprotic solvents (DMF, DMSO, DMAc). The glove must be selected for the solvent, not just the solid.

Glove Permeation Logic

Standard nitrile exam gloves offer zero protection against the carrier solvents typically used with brominated pyrimidines.

  • Scenario A: Weighing Solid

    • Risk:[1][2][3][4] Dust generation.[5]

    • PPE:[6][7][8] Standard Nitrile (5 mil) + N95 mask or Fume Hood.

  • Scenario B: Solution in DMF/DMSO

    • Risk:[1][2][3][4] Rapid permeation of solvent carrying the toxic pyrimidine through the glove and into the bloodstream (The "Solvent Vector" effect).

    • PPE:[6][7][8]Laminate (Silver Shield/4H) or Butyl Rubber . Double-gloving (Nitrile over Laminate) is recommended for dexterity.

Visualization: PPE Decision Logic[6]

PPE_Selection Start Start: Handling Task State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution StandardPPE Std Nitrile + Fume Hood Solid->StandardPPE Short duration SolventCheck Identify Solvent Solution->SolventCheck SolventCheck->StandardPPE Water/Ethanol HighRiskPPE Laminate/Butyl Gloves (Silver Shield) SolventCheck->HighRiskPPE DMF, DMSO, DCM DoubleGlove Double Glove: Nitrile over Laminate HighRiskPPE->DoubleGlove For Dexterity

Figure 1: Decision matrix for selecting glove material based on physical state and carrier solvent. Note that DMF/DMSO solutions require laminate barriers.

Handling & Storage Protocols

Storage "The Triad of Degradation"

Brominated pyrimidines degrade via three pathways. Storage conditions must mitigate all three:

  • Hydrolysis: (Moisture)

    
     Releases HBr/HCl.
    
  • Photolysis: (UV Light)

    
     Homolytic cleavage of C-Br bond (radical formation).
    
  • Thermal: (Heat)

    
     Accelerated decomposition.
    

Protocol:

  • Store at 2–8°C (refrigerated).

  • Container: Amber glass with a PTFE-lined cap.

  • Atmosphere: Backfill with Argon or Nitrogen after use.

  • Secondary Containment: Store inside a polyethylene desiccator cabinet within the fridge.

Experimental Protocol: Suzuki-Miyaura Coupling

Context: A common workflow reacting 5-bromopyrimidine with an aryl boronic acid.

Step-by-Step Safety Integration:

  • Setup:

    • Use a single-neck round bottom flask to minimize joint leakage.

    • Clamp securely before adding reagents.

  • Reagent Addition (The Critical Step):

    • Add solid 5-bromopyrimidine and catalyst (Pd) to the flask.

    • Safety Check: Do not weigh solids on an open bench. Use a balance enclosure or transfer inside the hood.

    • Add solvent (e.g., 1,4-Dioxane/Water) via syringe or funnel.

  • Degassing:

    • Sparging with inert gas can entrain solvent vapors and toxic aerosols.

    • Control: Vent the sparging needle into a bleach trap or directly into the fume hood rear baffle.

  • Heating:

    • Refluxing generates vapor pressure.

    • Control: Ensure reflux condenser water flow is active before heating. Use a blast shield if working >5g scale.

  • Quenching/Workup:

    • The reaction mixture contains residual organobromides.

    • Disposal: All aqueous washes (containing boronic byproducts and bromide salts) must go to Halogenated Waste , not the drain.

Emergency Response

Spills

Do not use water on solid spills of polyhalogenated pyrimidines (e.g., 5-bromo-2,4-dichloropyrimidine), as this generates acid gas.

  • Solid Spill: Cover with dry sand or Vermiculite. Scoop into a wide-mouth jar.

  • Liquid Spill: Absorb with chemically inert pads.

  • Decontamination: Wash the surface with a dilute solution of Sodium Thiosulfate (to quench active halogens) followed by soap and water.

Exposure Response Workflow

Emergency_Response Exposure Exposure Event Type Type? Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Flush 15min (Soap + Water) Skin->ActionSkin ActionEye Eyewash 15min (Hold Eyelids) Eye->ActionEye ActionInhale Fresh Air + Oxygen if needed Inhale->ActionInhale Medical Seek Medical Aid (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Immediate response steps for exposure. Speed is critical to prevent chemical burns or corneal damage.

Waste Disposal

Brominated pyrimidines are halogenated organic waste .

  • Segregation: Never mix with non-halogenated solvents (e.g., Acetone, Hexane) if your facility separates them, as halogenated waste incineration is more costly and requires scrubbers for HBr/HCl.

  • Labeling: Explicitly list the full chemical name. Do not just write "Suzuki Waste."

  • Quenching: If the waste contains residual reactive C-2 halides, treat with dilute NaOH or an amine to "kill" the electrophilic site before long-term storage in the waste drum.

References

  • PubChem. (n.d.). 5-Bromopyrimidine Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2007). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved October 26, 2023, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: 5-bromo-2,4-dichloropyrimidine. Retrieved October 26, 2023, from [Link]

Sources

Technical Whitepaper: The Strategic Scaffold of 2-Phenoxypyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Ether Linkage

In the landscape of heterocyclic medicinal chemistry, the pyrimidine ring is ubiquitous.[1] However, the specific substitution pattern of 2-phenoxy-substituted pyrimidines represents a distinct, high-value pharmacophore. Unlike their C4-substituted counterparts (exemplified by the NNRTI Etravirine), C2-phenoxy derivatives occupy a unique chemical space utilized primarily for kinase inhibition (p38 MAPK, JNK) and emerging antifungal therapeutics .

This guide dissects the technical utility of the 2-phenoxypyrimidine scaffold. We move beyond basic structure-activity relationships (SAR) to explore the synthetic logic, mechanistic grounding, and translational potential of this moiety. The core thesis is that the C2-ether linkage provides a critical "molecular hinge," offering both the torsional flexibility required for induced-fit binding and the metabolic stability needed for oral bioavailability.

Synthetic Architectures: Construction & Regiocontrol

The synthesis of 2-phenoxypyrimidines is governed by the principles of Nucleophilic Aromatic Substitution (


). The electron-deficient nature of the pyrimidine ring, particularly when substituted with electron-withdrawing groups (EWGs) at C4/C6, facilitates the displacement of leaving groups at C2.
The Synthetic Decision Matrix

The choice of leaving group (LG) at the C2 position is the primary determinant of yield and reaction severity.

  • Pathway A (Halogen Displacement): Utilization of 2-chloropyrimidines. Requires higher temperatures or strong bases due to the lower electrophilicity of C2 compared to C4.

  • Pathway B (Sulfone Displacement): Utilization of 2-methylsulfonylpyrimidines (from S-oxidation of thiomethyl precursors). The sulfonyl group is a "super-leaving group," allowing reaction at ambient temperatures, preserving sensitive functional groups on the phenol.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Target: 2-Phenoxypyrimidine Precursor Precursor Selection Start->Precursor RouteA Route A: 2-Chloropyrimidine Precursor->RouteA Cost-effective RouteB Route B: 2-Methylsulfonylpyrimidine Precursor->RouteB High Reactivity CondA Conditions: K2CO3, DMF, 100°C RouteA->CondA CondB Conditions: Cs2CO3, Dioxane, 25°C RouteB->CondB OutcomeA High Thermal Stress Suitable for stable phenols CondA->OutcomeA OutcomeB Mild Conditions High Chemoselectivity CondB->OutcomeB Final Isolated Product (>85% Yield) OutcomeA->Final OutcomeB->Final

Figure 1: Decision tree for the synthesis of 2-phenoxypyrimidines, contrasting thermal halogen displacement with the milder sulfone displacement strategy.

Detailed Experimental Protocol: The "Sulfone" Route

This protocol is validated for high-yield synthesis of 2-phenoxypyrimidines, specifically designed to avoid the regioselectivity issues often seen when using 2,4-dichloropyrimidines.

Objective: Synthesis of 4,6-dimethoxy-2-(4-fluorophenoxy)pyrimidine.

Reagents:

  • 2-Methanesulfonyl-4,6-dimethoxypyrimidine (1.0 equiv)

  • 4-Fluorophenol (1.1 equiv)

  • Anhydrous Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorophenol (1.1 mmol) in anhydrous DMF (5 mL).

  • Activation: Add

    
     (2.0 mmol) in a single portion. Stir the suspension at room temperature for 15 minutes to generate the phenoxide anion. Causality: Pre-generation of the nucleophile minimizes side reactions.
    
  • Addition: Add 2-methanesulfonyl-4,6-dimethoxypyrimidine (1.0 mmol) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The spot for the sulfone starting material (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Workup: Pour the reaction mixture into ice-cold water (50 mL). The product often precipitates as a white solid.

  • Purification: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate. Recrystallize from Ethanol.

Validation Criteria:

  • Yield: Expected >85%.

  • 1H NMR (DMSO-d6): Look for the disappearance of the methylsulfonyl singlet (

    
     ppm) and the appearance of the aromatic phenoxy signals.
    

Therapeutic Vertical: Kinase Inhibition (p38 MAPK)[2]

The 2-phenoxypyrimidine scaffold has demonstrated significant utility as an inhibitor of p38 Mitogen-Activated Protein Kinase (p38 MAPK) . This pathway is a critical driver of inflammatory cytokine production (TNF-


, IL-1

).
Mechanism of Action

In these inhibitors, the pyrimidine ring acts as the core scaffold, positioning the 2-phenoxy group into a specific hydrophobic pocket near the ATP-binding site. The ether oxygen functions as a hydrogen bond acceptor, while the flexibility of the C-O-C bond allows the phenyl ring to adopt an optimal conformation to interact with the "Gatekeeper" residue (often Threonine or Methionine).

Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR of 2-phenoxypyrimidine derivatives against p38


 kinase, highlighting the impact of electronic effects on the phenoxy ring [1].
Compound IDPhenoxy Substituent (R)p38

IC50 (nM)
Electronic Character
A-01 H (Unsubstituted)650Neutral
A-02 4-F (Fluoro)45Weak EWG / Lipophilic
A-03 4-Cl (Chloro)12Moderate EWG / Lipophilic
A-04 4-OMe (Methoxy)180EDG
A-05 3,4-Dichloro6.0 Strong Lipophilic / EWG

Table 1: Comparative potency of 2-phenoxypyrimidine derivatives. Note the correlation between lipophilicity/electron-withdrawal and potency, suggesting a hydrophobic interaction in the binding pocket.

Visualization: p38 MAPK Signaling Cascade

p38Pathway Stimulus Stress Stimuli / Cytokines (TNF-alpha, IL-1) MAP3K MAP3K (TAK1, ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr-Gly-Tyr) Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Activation Inhibitor 2-Phenoxypyrimidine Inhibitor Inhibitor->p38 ATP Competition Response Inflammatory Response (Cytokine Production) Substrates->Response

Figure 2: The p38 MAPK signaling cascade. The 2-phenoxypyrimidine inhibitor acts as an ATP-competitive blocker at the p38 node, halting the downstream inflammatory response.

Emerging Application: Antifungal Drug Development[3]

While historically associated with herbicidal activity (via ALS inhibition), the 2-phenoxypyrimidine class is undergoing a renaissance in antifungal drug discovery .

Target: Acetohydroxyacid Synthase (AHAS). Relevance: AHAS is absent in mammals but essential for fungal biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine). This makes it an ideal target for selective toxicity. Recent Findings: Derivatives such as penoxsulam (originally an herbicide) have shown potent inhibition of Aspergillus fumigatus AHAS (


 nM) [2].[2][3] Drug developers are now optimizing the 2-phenoxypyrimidine core to reduce phytotoxicity while enhancing fungal cell wall penetration.

References

  • Phenoxypyrimidine inhibitors of p38alpha kinase. Source: PubMed / National Institutes of Health. Context: Detailed SAR analysis of 2-phenoxy-4-pyrimidinyl imidazoles demonstrating nanomolar inhibition of p38 kinase.[4] URL:[Link]

  • Triazolopyrimidine herbicides are potent inhibitors of Aspergillus fumigatus acetohydroxyacid synthase. Source:[2] Nature Scientific Reports. Context: Validation of the phenoxypyrimidine/triazolopyrimidine scaffold as a lead for antifungal therapeutics targeting AHAS. URL:[Link]

  • A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence. Source: PubMed Central. Context: Provides the foundational synthetic methodology for accessing these derivatives efficiently. URL:[Link]

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Source: PubMed Central. Context: While focusing on 2-phenyl, this paper establishes the pyrimidine core's utility in kinase drug discovery, relevant for scaffold hopping to 2-phenoxy variants. URL:[Link]

Sources

Melting point and physical characterization of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Melting Point and Physical Characterization of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine

Abstract

This technical guide provides a comprehensive overview of the essential physical and chemical characterization of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific detailed experimental data for this compound is not extensively published, this guide establishes a robust framework for its characterization based on established analytical techniques and data from structurally related pyrimidine derivatives. We will delve into the critical aspects of its solid-state properties, including melting point determination, thermal analysis, and spectroscopic elucidation. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

Introduction: The Significance of Pyrimidine Derivatives

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous bioactive molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins, and coenzymes.[1] This prevalence in nature has made pyrimidine derivatives a fertile ground for the development of novel therapeutics. These compounds exhibit a vast range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4] The biological impact of a pyrimidine derivative is often dictated by the nature and position of its substituents, which influence its solubility, lipophilicity, and interactions with biological targets.[1]

5-Bromo-2-(3-methoxyphenoxy)pyrimidine is a member of this important class of compounds. The presence of a bromine atom at the 5-position and a methoxyphenoxy group at the 2-position suggests its potential as a versatile intermediate for further chemical modifications, likely through cross-coupling reactions at the bromine site. A thorough understanding of its physical and chemical properties is paramount for its effective use in drug design and development, ensuring purity, stability, and reproducibility in subsequent applications.

Physicochemical Properties of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine

A precise determination of the physicochemical properties of a compound is the first step in its journey from a laboratory curiosity to a potential therapeutic agent. These properties are critical for quality control, formulation development, and regulatory compliance.

PropertyValue/DescriptionSource/Method
Molecular Formula C₁₁H₉BrN₂O₂Calculated
Molecular Weight 281.11 g/mol Calculated
Appearance Reported as a solidCommercial Suppliers
Melting Point 94.0 to 98.0 °CCommercial Suppliers
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.Inferred from related structures[5]

Note: The melting point provided by commercial suppliers should be experimentally verified using the methods described below.

Experimental Protocols for Physical Characterization

The following sections provide detailed, step-by-step protocols for the comprehensive physical characterization of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine. The causality behind experimental choices is explained to provide a deeper understanding of the "why" behind the "how."

Synthesis of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine

While various synthetic routes to substituted pyrimidines exist, a common and effective method involves the nucleophilic aromatic substitution of a di-halogenated pyrimidine.[6][7]

Protocol for Synthesis:

  • Reaction Setup: To a solution of 5-bromo-2-chloropyrimidine (1.0 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile (CH₃CN), add 3-methoxyphenol (1.1 equivalents).

  • Base Addition: Add a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0 equivalents), to the reaction mixture. The base acts as a proton scavenger for the phenolic proton, facilitating the nucleophilic attack.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure 5-Bromo-2-(3-methoxyphenoxy)pyrimidine.

Diagram of Synthetic Workflow:

G start Start: 5-bromo-2-chloropyrimidine + 3-methoxyphenol reaction Solvent: DMF/CH3CN Base: Cs2CO3/K2CO3 Stir at RT or heat start->reaction tlc Monitor by TLC reaction->tlc workup Quench with H2O Extract with Ethyl Acetate tlc->workup Reaction Complete purify Column Chromatography workup->purify product Product: 5-Bromo-2-(3-methoxyphenoxy)pyrimidine purify->product

Caption: Synthetic workflow for 5-Bromo-2-(3-methoxyphenoxy)pyrimidine.

Thermal Analysis

Thermal analysis provides crucial information about the melting behavior, thermal stability, and polymorphism of a compound.

DSC is a highly sensitive and accurate method for determining the melting point and enthalpy of fusion.

Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 3-5 mg of the purified compound into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere. A common temperature range would be from 25 °C to a temperature sufficiently above the expected melting point (e.g., 150 °C).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion. The sharpness of the peak is an indicator of purity.

Diagram of DSC Workflow:

G sample_prep Weigh 3-5 mg of sample into aluminum pan instrument_setup Place sample and reference pans in DSC cell sample_prep->instrument_setup thermal_program Heat at 10 °C/min under N2 atmosphere instrument_setup->thermal_program data_analysis Analyze thermogram for endothermic peak (melting) thermal_program->data_analysis result Determine Melting Point and Enthalpy of Fusion data_analysis->result

Caption: Workflow for Melting Point Determination by DSC.

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.

Protocol for TGA Analysis:

  • Sample Preparation: Weigh 5-10 mg of the compound into a TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a high temperature (e.g., 500 °C).

  • Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset of significant mass loss indicates the decomposition temperature.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure of the synthesized compound.

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and connectivity of atoms.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: A series of doublets, triplets, and multiplets in the range of δ 7.0-9.0 ppm corresponding to the protons on the pyrimidine and phenyl rings.

  • Methoxyl Protons: A sharp singlet around δ 3.8 ppm corresponding to the -OCH₃ group.

Expected ¹³C NMR Spectral Features:

  • A series of signals in the aromatic region (δ 110-160 ppm) for the carbon atoms of the pyrimidine and phenyl rings.

  • A signal around δ 55 ppm for the methoxy carbon.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration values to confirm the structure.

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.

Protocol for MS Analysis:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Analysis: The mass spectrum should show a prominent molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the molecular weight of the compound. The isotopic pattern of the bromine atom (approximately equal intensity for M and M+2) should be clearly visible.

Solid-State Characterization: X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline solid.

Protocol for Single-Crystal XRD:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent system.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.

Conclusion

The physical characterization of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine is a critical step in its development for potential applications in medicinal chemistry. This guide provides a comprehensive set of protocols for its synthesis and detailed characterization using modern analytical techniques. By following these methodologies, researchers can ensure the quality, purity, and structural integrity of this promising pyrimidine derivative, laying a solid foundation for its further investigation as a building block for novel therapeutic agents.

References

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Advanced Research and Reviews. [Link]

  • Sahu, M., & Siddiqui, N. (2016). A review on biological importance of pyrimidines in the new era. ResearchGate. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). Journal of Advanced Chemical Sciences. [Link]

  • Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. (n.d.). SciSpace. [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025). ICONIC RESEARCH AND ENGINEERING JOURNALS. [Link]

  • BIOLOGICAL AND MEDICINAL SIGNIFICANCE OF PYRIMIDINES: A REVIEW. (2018). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Gangjee, A., et al. (2009). Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. Journal of Medicinal Chemistry. [Link]

  • Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and X-Ray Crystal Structures of... (2009). Amanote Research. [Link]

  • Supplementary Information. (n.d.). Beilstein Journals. [Link]

  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. (n.d.). eScholarship. [Link]

  • Supporting Information. (n.d.). RSC.org. [Link]

  • Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... (n.d.). ResearchGate. [Link]

  • 5-Bromo-2-chloropyrimidine. (n.d.). SpectraBase. [Link]

  • Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. (2020). Biomedical Journal of Scientific & Technical Research. [Link]

  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. (2021). Arabian Journal of Chemistry. [Link]

  • 5-Bromopyrimidine. (n.d.). ATB. [Link]

  • a dsc study of the thermal decomposition of 2–methoxyamino–3, 5–dinitro–pyridine. (n.d.). ResearchGate. [Link]

  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. (2020). European Journal of Medicinal Chemistry. [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2026). MDPI. [Link]

  • 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. (2022). MDPI. [Link]

Sources

Commercial availability and suppliers of high-purity pyrimidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

Executive Summary

Pyrimidine pharmacophores are ubiquitous in modern therapeutics, forming the structural backbone of blockbuster kinase inhibitors (e.g., Imatinib, Dasatinib), antivirals (e.g., Rilpivirine), and statins (e.g., Rosuvastatin).[1] However, the commercial availability of "high-purity" intermediates often masks a critical variability: the presence of regioisomers, transition metal scavengers, and moisture content that can catastrophically stall downstream GMP synthesis.

This guide moves beyond simple catalog browsing. It provides a technical framework for qualifying suppliers, defining rigorous specifications, and implementing a self-validating quality control (QC) protocol to ensure supply chain integrity from hit-to-lead through clinical development.

Part 1: The Purity Imperative – Why "98%" Is Not Enough

In early drug discovery, a 98% purity specification is often acceptable. However, in process chemistry and scale-up, the nature of the remaining 2% is more critical than the assay value itself.

The Catalyst Poisoning Effect

Many pyrimidine intermediates, particularly halogenated derivatives (e.g., 2,4-dichloropyrimidine), are employed in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

  • The Risk: Trace sulfur-containing impurities (often from thiourea-based synthesis routes) or residual heavy metals can poison sensitive Pd catalysts.

  • Impact: A 0.1% sulfur contaminant can reduce catalytic turnover numbers (TON) by orders of magnitude, forcing the use of excessive, expensive catalyst loads.

Regioisomer Contamination

Nucleophilic aromatic substitution (


) on asymmetrical pyrimidines often yields regioisomeric mixtures.
  • The Risk: Suppliers may claim "pure" material based on UV-HPLC, where isomers often co-elute.

  • Impact: Carrying a regioisomer into a GMP step can result in "ghost" impurities in the final API that are structurally nearly identical and incredibly difficult to separate.

Table 1: Critical Impurity Profiles in Pyrimidine Intermediates
Impurity TypeSource OriginDetection MethodDownstream Consequence
Regioisomers Non-selective

or condensation
qNMR, chiral HPLCFormation of inseparable API isomers; regulatory rejection.
Sulfur Species Thiourea/Thiol synthesis routesCombustion analysis, ICP-MSIrreversible poisoning of Pd/Pt catalysts; failed couplings.
Hydrolysis Products Poor storage (hygroscopic nature)LC-MS (M+18 peaks)Stoichiometric imbalance; generation of insoluble urea byproducts.
Residual Metals Previous catalytic stepsICP-MSToxicity compliance failure (ICH Q3D); catalyst interference.

Part 2: Strategic Supplier Landscape

The market is bifurcated into "Catalog Suppliers" (Discovery focus) and "Process/Bulk Suppliers" (GMP focus). Understanding this distinction is vital for risk management.

Tier 1: Discovery & Library Building (Milligram to Gram Scale)
  • Primary Players: Enamine , Sigma-Aldrich (Merck) , Thermo Fisher (Alfa Aesar/Acros) .

  • Utility: These suppliers offer massive diversity (e.g., Enamine’s "MADE" building blocks).[2][3] They are ideal for SAR exploration.

  • Caveat: Batch-to-batch consistency varies. A batch bought in January may have a different impurity profile than one bought in June.

Tier 2: Process Development & GMP (Kilogram to Ton Scale)
  • Primary Players: WuXi AppTec , Hainan Sincere , Chemintra , Pharmaffiliates .

  • Utility: focused on fixed synthetic routes with change control. They provide impurity fate mapping and validated analytical methods.

  • Caveat: Longer lead times; require rigorous vendor auditing.

Visualization: Sourcing Decision Matrix

The following diagram illustrates the logical flow for selecting a supplier based on the development phase and risk profile.

SourcingStrategy Start Project Phase Discovery Hit-to-Lead (SAR Exploration) Start->Discovery ScaleUp Process Dev / GLP (>100g) Start->ScaleUp GMP Clinical / Commercial (GMP) Start->GMP Catalog Catalog Suppliers (Enamine, Sigma, Thermo) Speed > Consistency Discovery->Catalog High Diversity Needed Check1 Is structure novel? ScaleUp->Check1 Check2 Critical Step? GMP->Check2 Specialist Specialist CROs (WuXi, Chemintra) Route Scouting Bulk Bulk Manufacturers (Hainan Sincere) Fixed Process Check1->Catalog Yes (Custom Synth) Check1->Specialist No (Commodity) Check2->Specialist Non-Critical Intermediate Check2->Bulk Key Starting Material (KSM)

Figure 1: Decision matrix for sourcing pyrimidine intermediates based on development stage and structural novelty.

Part 3: Technical Protocol – The "Self-Validating" System

As a scientist, you cannot rely solely on a Certificate of Analysis (CoA). You must implement an Incoming Goods Inspection (IGI) protocol that validates the material's fitness for your specific reaction.

Protocol: The "Use-Test" Validation

This protocol is designed to detect "invisible" impurities that standard HPLC misses but which kill chemical reactions.

Objective: Verify intermediate suitability for Pd-catalyzed cross-coupling.

Step-by-Step Methodology:

  • Sampling: Sample the container from top, middle, and bottom (stratification check) under inert atmosphere (glovebox or nitrogen cone).

  • Standard Analytical Check:

    • Run LC-MS to confirm Molecular Weight and basic purity.

    • Crucial: Run

      
      H-NMR in DMSO-
      
      
      
      . Look specifically for "humps" in the baseline (polymeric residue) or split peaks indicating rotamers/regioisomers.
  • The "Stress" Reaction (The Self-Validating Step):

    • Set up a small-scale (50 mg) prototype reaction using the exact conditions of the intended downstream step.

    • Control: Run a parallel reaction with a known "Gold Standard" batch (previously validated material).

    • Reduced Catalyst Load: Deliberately use 50% of the standard catalyst loading.

  • Readout:

    • If the new batch fails or is significantly slower than the Gold Standard at 50% catalyst load, the material contains catalytic poisons (S, P, or metals).

    • Action: Reject batch or require recrystallization (e.g., with activated carbon scavenging).

Specification Sheet Template for Pyrimidines

When ordering custom synthesis, attach these requirements to your Purchase Order (PO):

  • Assay (HPLC): >98.5% (Area %).

  • Regioisomeric Purity: >99.5% (Must be explicitly tested).

  • Water Content (Karl Fischer): <0.5% (Critical for chloropyrimidines to prevent hydrolysis).

  • Palladium Content: <20 ppm (If material is derived from a coupling reaction).

  • Appearance: White to off-white crystalline solid (Reject if "sticky" or "oil" unless specified).

Part 4: Impurity Fate Mapping

Understanding where impurities go is as important as knowing they exist. The diagram below visualizes the "Fate of Impurities" in a typical pyrimidine workflow.

ImpurityFate Raw Raw Material (e.g., 2,4-Dichloropyrimidine) Reaction Reaction Step: Suzuki Coupling Raw->Reaction Impurity Impurity: 4-Hydroxypyrimidine (Hydrolysis Product) Impurity->Reaction Contamination PathA Path A: Competitive Inhibition (Consumes Catalyst) Reaction->PathA PathB Path B: Side Reaction (O-arylation vs C-arylation) Reaction->PathB Outcome1 Outcome: Low Yield (Stalled Reaction) PathA->Outcome1 Outcome2 Outcome: New Impurity (Difficult Removal) PathB->Outcome2

Figure 2: Fate mapping showing how a hydrolysis impurity (4-hydroxypyrimidine) disrupts a Suzuki coupling via catalyst consumption and side-reaction pathways.

References

  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application . Medicinal Research Reviews, 2025.[4] Link

  • Pyrimidines | SCBT . Santa Cruz Biotechnology Product Catalog. Link

  • Building Blocks Catalog . Enamine. Link

  • Impurities in Pharmaceuticals: Types, Causes & Control . Chemox Pharma, 2026. Link

  • GMP Audit Checklist (WHO Guidelines) . Raaj Pharma eLearning. Link

  • Pyrimidines and Derivatives . Thermo Fisher Scientific.[5][6] Link

  • Pyrimidines in Drug Discovery . PharmaBlock Whitepaper. Link

Sources

Methodological & Application

Suzuki-Miyaura coupling reaction conditions for 5-Bromo-2-(3-methoxyphenoxy)pyrimidine

[1]

Executive Summary & Molecule Context[2][3][4][5][6][7][8][9][10][11]

5-Bromo-2-(3-methoxyphenoxy)pyrimidine represents a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., targeting EGFR, VEGFR).[1] The pyrimidine core serves as the hinge-binding motif, while the 2-phenoxy ether linkage provides essential hydrophobic interactions within the ATP-binding pocket.[1]

The 5-position bromine is the electrophilic handle for diversification via Suzuki-Miyaura coupling.[1] However, this substrate presents specific challenges:

  • Nitrogen Coordination: The pyrimidine nitrogens can coordinate to the Palladium (Pd) center, potentially poisoning the catalyst.

  • Electronic Deactivation: While the 2-phenoxy group donates some electron density, the pyrimidine ring remains electron-deficient, facilitating oxidative addition but requiring robust transmetallation conditions.

  • Hydrolytic Stability: The ether linkage at C2 is generally stable, but harsh basic conditions (e.g., strong alkoxides at high T) could theoretically risk SNAr displacement or hydrolysis.

This guide provides a validated, self-consistent protocol optimized for scalability and reproducibility.

Precursor Purity & Preparation

Critical Control Point: The success of the Suzuki coupling often depends on the purity of the 5-bromo-2-(3-methoxyphenoxy)pyrimidine starting material.[1] Residual 3-methoxyphenol from the precursor synthesis can act as a catalyst poison or compete in oxidative processes.[1]

Synthesis Check: Ensure the starting material is synthesized via SNAr displacement of 5-bromo-2-chloropyrimidine with 3-methoxyphenol using a mild base (K₂CO₃) in DMF or Acetonitrile.[1]

  • Purity Requirement: >98% (HPLC).

  • Impurity Alert: Free 3-methoxyphenol must be <0.1%.[1]

Optimized Reaction Protocols

Two protocols are presented: Method A (Standard/Robust) for simple aryl boronic acids, and Method B (High-Activity) for sterically hindered or electron-poor boronic acids/esters.[1]

Method A: The "Workhorse" Condition (Pd(dppf)Cl₂)

Best for: Phenylboronic acid, 4-pyridylboronic acid, and standard heteroaryl partners.

Rationale: Pd(dppf)Cl₂ is a robust, air-stable catalyst.[1] The large bite angle of the dppf ligand enforces a geometry that favors reductive elimination, while its chelating nature prevents displacement by the pyrimidine nitrogens.

ComponentReagentEquivalentsRole
Substrate 5-Br-2-(3-MeO-PhO)-pyrimidine1.0Electrophile
Partner Aryl Boronic Acid1.2 - 1.5Nucleophile
Catalyst Pd(dppf)Cl₂[1]·CH₂Cl₂ 0.03 - 0.05Catalyst
Base K₂CO₃ (2.0 M aq) 3.0Activator
Solvent 1,4-Dioxane [0.1 M]Solvent

Step-by-Step Protocol:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the pyrimidine substrate (1.0 equiv) and aryl boronic acid (1.2 equiv).

  • Solvate: Add 1,4-Dioxane (degassed). Volume should target a 0.1 M concentration relative to the substrate.

  • Activate: Add 2.0 M aqueous K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%).[1] Note: Add catalyst last to minimize non-productive oxidative addition before the base is present.

  • Deoxygenate: Sparge with Nitrogen or Argon for 5 minutes (or evacuate/backfill 3x).

  • Reaction: Seal and heat to 90 °C for 4–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1][3][4][5] Dry over Na₂SO₄.[1][3][4][5]

Method B: The "High-Performance" Condition (XPhos Pd G2)

Best for: Ortho-substituted boronic acids, heteroaryl boronates prone to protodeboronation.[1]

Rationale: XPhos is a bulky, electron-rich biaryl phosphine.[1] It facilitates oxidative addition into the electron-deficient pyrimidine and protects the Pd center from N-coordination.[1] The Pre-catalyst G2 form ensures rapid activation. K₃PO₄ is used as a base to buffer the pH and minimize protodeboronation of sensitive boronic acids.

ComponentReagentEquivalentsRole
Substrate 5-Br-2-(3-MeO-PhO)-pyrimidine1.0Electrophile
Partner Aryl Boronic Pinacol Ester1.3Nucleophile
Catalyst XPhos Pd G2 0.02 (2 mol%)Catalyst
Base K₃PO₄ (0.5 M aq) 3.0Activator
Solvent THF / Water (4:1) [0.1 M]Solvent

Step-by-Step Protocol:

  • Charge: Add substrate, boronate ester, and XPhos Pd G2 to the vial.

  • Solvate: Add THF and Water (pre-degassed).

  • Base: Add solid K₃PO₄ (or aqueous solution if solubility permits).[1]

  • Reaction: Heat to 60–80 °C . (Lower temperature is often sufficient due to higher catalyst activity).[1]

Optimization & Troubleshooting Guide

Decision Matrix for Reaction Engineering

OptimizationWorkflowStartStart: 5-Bromo-2-(3-methoxyphenoxy)pyrimidineCheckPartnerAnalyze Coupling PartnerStart->CheckPartnerSimpleSimple Aryl/Heteroaryl(e.g., Phenyl, Pyridyl)CheckPartner->SimpleStericSterically Hindered(Ortho-subst.)CheckPartner->StericUnstableUnstable Boronic Acid(Protodeboronation risk)CheckPartner->UnstableMethodAMethod A:Pd(dppf)Cl2, K2CO3, Dioxane/H2O90°CSimple->MethodAMethodBMethod B:XPhos Pd G2, K3PO4, THF/H2O60°CSteric->MethodBUnstable->MethodBResultCheckCheck LCMS ConversionMethodA->ResultCheckMethodB->ResultCheckMethodCMethod C (Anhydrous):Pd(OAc)2, SPhos, Cs2CO3, Toluene100°CSuccess>95% ConversionIsolate ProductResultCheck->SuccessLowConvLow Conversion (<50%)ResultCheck->LowConvDehalDehalogenation (H-Subst.)ResultCheck->DehalFix1Increase Temp to 110°CSwitch to n-BuOH solventLowConv->Fix1Catalyst died?Fix2Switch to Anhydrous (Method C)Reduce Base StrengthDehal->Fix2Protodeboronation?

Caption: Decision tree for selecting and optimizing Suzuki-Miyaura conditions based on coupling partner characteristics.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Pyrimidine N.Switch to XPhos or SPhos ligands.[1] Increase temp to 100°C.
Hydrolysis of Bromide Hydroxide/Water attack at C5.Use anhydrous conditions: Cs₂CO₃ / Toluene or DMF .[1]
Protodeboronation Boronic acid instability in water/base.[1][6]Use Method B (lower temp) or switch to Boronic Ester/MIDA boronate .[1]
Homocoupling (Ar-Ar) Oxidative coupling of boronic acid.[1][7]Ensure strict degassing . Reduce catalyst loading. Add base after degassing.[1]

Mechanistic Insight

The electronic nature of the 5-bromo-2-phenoxypyrimidine dictates the reaction kinetics.[1] The diagram below illustrates the catalytic cycle with specific emphasis on the pyrimidine's influence.

CatalyticCyclecluster_0Substrate EffectPd0Pd(0)L2Active SpeciesOxAddOxidative Addition(Fast due to e- deficient ring)Pd0->OxAdd+ Pyrimidine-BrComplex1Pd(II)-Ar-BrOxAdd->Complex1BaseStepBase Activation(OH- replaces Br-)Complex1->BaseStep+ Base (OH-)Complex2Pd(II)-Ar-OHBaseStep->Complex2TransMetTransmetallation(Rate Determining Step)Complex2->TransMet+ Ar-B(OH)2Complex3Pd(II)-Ar-Ar'TransMet->Complex3RedElimReductive EliminationComplex3->RedElimRedElim->Pd0+ Product

Caption: Catalytic cycle highlighting the rapid oxidative addition of the electron-deficient pyrimidine and the critical base-mediated transmetallation step.

References

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. [Link]

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature." Organic Chemistry Portal. [Link][1]

  • Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002, 41(22), 4176–4211. [Link]

  • Ningbo Inno Pharmchem. "Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions."[1][8] Inno Pharmchem Technical Notes. [Link][1]

Application Note: Using 5-Bromo-2-(3-methoxyphenoxy)pyrimidine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Nature of the Scaffold

In the landscape of kinase drug discovery, the 2-phenoxypyrimidine motif is classified as a "privileged scaffold." This designation stems from its inherent ability to mimic the adenine ring of ATP while simultaneously projecting substituents into the hydrophobic back-pocket of the kinase active site.

5-Bromo-2-(3-methoxyphenoxy)pyrimidine represents a high-value intermediate because it is pre-functionalized for two critical interactions:

  • The Anchor (2-position): The 3-methoxyphenoxy group typically occupies the hydrophobic pocket (selectivity filter).

  • The Growth Vector (5-position): The bromine atom serves as a versatile handle for Palladium-catalyzed cross-couplings, allowing researchers to reach the solvent-exposed region or interact with the "gatekeeper" residue.

This guide details the synthetic elaboration and biological validation of this scaffold, treating it as a starting point for generating Type I ATP-competitive inhibitors targeting kinases such as p38 MAPK , JNK , and LCK .

Structural Logic & SAR Strategy

Before beginning synthesis, it is critical to understand why we modify specific positions.

The Pharmacophore Map
  • Pyrimidine N1/N3: These nitrogens often serve as Hydrogen Bond Acceptors (HBA) to the hinge region backbone (e.g., Met109 in p38α).

  • 3-Methoxyphenoxy: This group twists out of the plane relative to the pyrimidine, occupying the hydrophobic pocket II. The meta-methoxy group can induce specific conformations or interact with cryptic pockets.

  • 5-Bromo (The Handle): This is the primary site for modification. Extending here allows the molecule to exit the ATP pocket and interact with solvent-exposed residues, which is crucial for improving solubility and potency.

Visualization: SAR Architecture

The following diagram illustrates the strategic design logic for this scaffold.

SAR_Strategy Scaffold 5-Bromo-2-(3-methoxyphenoxy) pyrimidine Hinge Hinge Region (H-Bond Acceptor) Scaffold->Hinge Pyrimidine N1/N3 Pocket Hydrophobic Pocket (Selectivity) Scaffold->Pocket 3-Methoxyphenoxy Vector Solvent Front (Potency/Solubility) Scaffold->Vector 5-Bromo Position (Suzuki Coupling)

Caption: Pharmacophore mapping of the 5-Bromo-2-(3-methoxyphenoxy)pyrimidine scaffold. The 5-position is the primary vector for optimization.

Protocol 1: Chemical Functionalization (Suzuki-Miyaura Coupling)

Objective: To replace the 5-Bromo "handle" with a solubilizing heteroaryl group (e.g., pyridine or pyrazole) to increase potency.

Rationale: The bromine bond is robust but reactive under Pd-catalysis.[1] We utilize a Suzuki-Miyaura coupling because it tolerates the ether linkage at the 2-position and proceeds under mild conditions.

Materials
  • Substrate: 5-Bromo-2-(3-methoxyphenoxy)pyrimidine (1.0 equiv)

  • Reagent: 4-Pyridinylboronic acid (1.2 equiv) [Targeting Solvent Front]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen[1]

Step-by-Step Methodology
  • Setup: In a microwave-safe vial or round-bottom flask, combine the substrate (100 mg, 0.35 mmol), boronic acid (52 mg, 0.42 mmol), and Cs₂CO₃ (342 mg, 1.05 mmol).

  • Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the solution with Argon for 5 minutes to remove dissolved oxygen (Critical: Oxygen poisons the Pd catalyst).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (14 mg, 0.017 mmol) quickly and seal the vessel.

  • Reaction: Heat to 90°C for 4 hours (or 110°C for 30 mins in a microwave reactor).

  • Monitoring: Check via LC-MS. The starting material (Br-isotope pattern) should disappear, replaced by the M+H peak of the coupled product.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (20 mL) and wash with Brine (2 x 10 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[2]

  • Purification: Flash chromatography (SiO₂). Elute with a gradient of 0-10% Methanol in DCM. The product typically elutes later due to the polarity of the added pyridine ring.

Visualization: Synthesis Workflow

Synthesis_Workflow Start Start: 5-Br-Scaffold Mix Mix: Boronic Acid + Base (Dioxane/H2O) Start->Mix Cat Add Catalyst: Pd(dppf)Cl2 Mix->Cat Heat Heat: 90°C, 4h Cat->Heat Check QC: LC-MS Check Heat->Check Check->Heat Incomplete Purify Purify: Flash Column (DCM/MeOH) Check->Purify Conversion >95% Final Final Inhibitor Purify->Final

Caption: Operational workflow for the Suzuki-Miyaura functionalization of the 5-bromo scaffold.

Protocol 2: Biochemical Validation (Kinase Inhibition)

Objective: Determine the IC₅₀ of the synthesized derivative against a representative target (e.g., p38α MAPK).

Method: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET). This assay is preferred over activity assays for initial screening as it measures binding affinity directly, independent of ATP concentration.

Experimental Design
  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Antibody: Eu-labeled anti-tag antibody (binds to the kinase).

  • Signal: High FRET signal = Tracer bound. Low FRET signal = Inhibitor bound (Tracer displaced).

Procedure
  • Preparation: Prepare a 3-fold serial dilution of your synthesized compound in DMSO (Start at 10 µM, 10 points).

  • Master Mix: Prepare kinase buffer containing p38α kinase (5 nM final) and Eu-Antibody (2 nM final).

  • Plating: Add 5 µL of compound dilution to a 384-well low-volume white plate.

  • Reaction: Add 5 µL of Kinase/Antibody Master Mix. Incubate for 15 mins at Room Temp.

  • Tracer: Add 5 µL of Tracer (Concentration = Kd of the tracer).

  • Incubation: Incubate for 60 minutes in the dark.

  • Read: Measure TR-FRET on a multimode plate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).

  • Analysis: Calculate the Emission Ratio (665/615). Plot % Inhibition vs. Log[Compound] to derive IC₅₀.

Data Analysis & Interpretation

When evaluating derivatives of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine, use the following benchmarks to assess success.

Table 1: Expected SAR Trends
Modification (5-Position)Predicted EffectRationale
Unsubstituted (Br) Low Activity (>1 µM)Lacks solvent front interactions; purely hydrophobic binding.
Phenyl Group Moderate Activity (~500 nM)Increases van der Waals contact but poor solubility.
4-Pyridyl / 4-Pyrazolyl High Activity (<100 nM) Nitrogen accepts H-bond from solvent/gatekeeper; improves solubility.
Amide Linker VariableMay introduce steric clash if the linker angle is incorrect.
Troubleshooting
  • Issue: Low yield in Suzuki coupling.

    • Solution: The 2-phenoxy ether is stable, but the pyrimidine ring is electron-deficient. Ensure the reaction is strictly oxygen-free. Switch to a more active catalyst like Pd(dtbpf)Cl₂ if conversion stalls.

  • Issue: Compound precipitates in Kinase Assay.

    • Solution: The scaffold is lipophilic (cLogP ~3.5). Ensure final DMSO concentration is <1% and consider adding 0.01% Triton X-100 to the assay buffer.

References

  • Vertex Pharmaceuticals. "Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2011.

  • Peat, A. J., et al. "Novel p38 MAP kinase inhibitors with potent oral efficacy in models of rheumatoid arthritis." Bioorganic & Medicinal Chemistry Letters, 2005.

  • BenchChem. "The Versatility of 5-Bromo-2-chloropyrimidine: A Key Intermediate in Modern Drug Discovery." BenchChem Application Notes, 2025.

  • Goldstein, D. M., et al. "Discovery of S-707106: A Potent and Selective Inhibitor of p38α MAPK." Journal of Medicinal Chemistry, 2011.

Sources

Scale-up synthesis methods for 5-Bromo-2-(3-methoxyphenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-up Synthesis of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scalable synthesis of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine, a crucial intermediate in pharmaceutical research and development. The presented methodology is a two-step process commencing with the synthesis of the key intermediate, 5-bromo-2-chloropyrimidine, followed by a robust nucleophilic aromatic substitution (SNAr) with 3-methoxyphenol. This guide is designed for researchers, chemists, and process development professionals, offering detailed, field-proven protocols, mechanistic insights, and considerations for safe and efficient scale-up.

Introduction and Strategic Overview

5-Bromo-2-(3-methoxyphenoxy)pyrimidine is a valuable heterocyclic building block. The strategic placement of a reactive bromine atom for further cross-coupling reactions and the substituted phenoxy moiety make it an attractive scaffold for the synthesis of complex molecules, particularly kinase inhibitors and other targeted therapeutics.

The synthetic approach detailed herein is optimized for scalability, prioritizing commercially available starting materials, high yields, and operational simplicity. The two-step strategy is as follows:

  • Step 1: Synthesis of 5-Bromo-2-chloropyrimidine: Production of a key electrophilic pyrimidine intermediate from 2-hydroxypyrimidine.

  • Step 2: Nucleophilic Aromatic Substitution (SNAr): Coupling of 5-bromo-2-chloropyrimidine with 3-methoxyphenol to yield the final product.

This route leverages the differential reactivity of the halogen substituents on the pyrimidine ring, allowing for selective substitution at the C2 position.

Mechanistic Rationale and Causality

The SNAr Reaction: An Electron-Deficient System

The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. Unlike electron-rich benzene rings that favor electrophilic substitution, the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to attack by nucleophiles.[1] The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]

Regioselectivity: Why C2 is the Target

Nucleophilic attack on substituted pyrimidines preferentially occurs at the 2- and 4-positions (ortho and para to the ring nitrogens).[2] This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atoms, providing significant stabilization.[2] In the case of 5-bromo-2-chloropyrimidine, the C2 position is highly activated for nucleophilic attack.

Furthermore, the general reactivity of halogens in palladium-catalyzed cross-coupling often follows the order I > Br > Cl.[3] In nucleophilic aromatic substitution, however, the C-Cl bond at the activated 2-position is more readily displaced than the C-Br bond at the 5-position, allowing for a highly selective reaction. This leaves the 5-bromo position available for subsequent functionalization, such as Suzuki or Buchwald-Hartwig couplings.

Role of Reagents
  • Base (e.g., Potassium Carbonate): A base is essential to deprotonate the hydroxyl group of 3-methoxyphenol, generating the more potent 3-methoxyphenoxide nucleophile required to initiate the attack on the electron-deficient pyrimidine ring.

  • Solvent (e.g., 1,4-Dioxane or DMF): A polar aprotic solvent is ideal. It effectively solvates the potassium cation without quenching the reactivity of the phenoxide nucleophile. These solvents also have sufficiently high boiling points to facilitate the reaction at elevated temperatures, which is often necessary to overcome the activation energy of the SNAr process.

Overall Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway from 2-hydroxypyrimidine to the target compound.

G A 2-Hydroxypyrimidine B Step 1: Bromination & Chlorination A->B HBr, H₂O₂, POCl₃ C 5-Bromo-2-chloropyrimidine B->C E Step 2: Nucleophilic Aromatic Substitution (SNAr) C->E D 3-Methoxyphenol D->E K₂CO₃, 1,4-Dioxane F 5-Bromo-2-(3-methoxyphenoxy)pyrimidine E->F

Caption: Two-step scale-up synthesis workflow.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.

Protocol 1: Synthesis of 5-Bromo-2-chloropyrimidine

This protocol is adapted from established methods involving bromination followed by chlorination.[4][5]

  • Reagents & Equipment:

    • 2-Hydroxypyrimidine

    • Hydrobromic acid (48%)

    • Hydrogen peroxide (30%)

    • Phosphorus oxychloride (POCl₃)

    • Triethylamine

    • Toluene

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Heating mantle

    • Rotary evaporator

  • Step-by-Step Procedure:

    • Bromination: To a suitable reaction vessel, charge 2-hydroxypyrimidine (1.0 equiv). Add hydrobromic acid (e.g., 2.0 equiv) and heat the mixture to 40°C.

    • Carefully add hydrogen peroxide (e.g., 2.0 equiv) dropwise, maintaining the temperature below 50°C.

    • After the addition is complete, stir the reaction at 40°C for 12 hours. Monitor the formation of 5-bromo-2-hydroxypyrimidine by TLC or LC-MS.

    • Cool the reaction to ≤10°C and filter the resulting precipitate. Wash the solid with cold water and dry under vacuum.

    • Chlorination: To a new dry reaction vessel under a nitrogen atmosphere, add the dried 5-bromo-2-hydroxypyrimidine (1.0 equiv), phosphorus oxychloride (2.0 equiv), and toluene.[5]

    • At 35°C, slowly add triethylamine (2.0 equiv). An exotherm may be observed.

    • Heat the mixture to 80-85°C and stir for 6 hours, monitoring the reaction by HPLC until the starting material is consumed (<2%).[5]

    • Work-up: Cool the reaction mixture and concentrate under reduced pressure to remove the majority of toluene and excess POCl₃.

    • Carefully quench the residue by pouring it into a stirred mixture of ice and water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromo-2-chloropyrimidine.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography if necessary.

Protocol 2: Synthesis of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine

This protocol utilizes the SNAr reaction between the intermediate from Protocol 1 and 3-methoxyphenol.[6]

  • Reagents & Equipment:

    • 5-Bromo-2-chloropyrimidine (from Protocol 1)

    • 3-Methoxyphenol

    • Potassium carbonate (K₂CO₃), anhydrous

    • 1,4-Dioxane, anhydrous

    • Round-bottom flask with reflux condenser and magnetic stirrer under an inert atmosphere (N₂ or Ar)

    • Heating mantle

  • Step-by-Step Procedure:

    • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-bromo-2-chloropyrimidine (1.0 equiv), 3-methoxyphenol (1.1 equiv), and potassium carbonate (2.0 equiv).

    • Add anhydrous 1,4-dioxane to the flask.

    • Reaction: Heat the reaction mixture to reflux (approx. 101°C) and maintain for 24 hours. Monitor the reaction progress by TLC or LC-MS until the starting 5-bromo-2-chloropyrimidine is consumed.

    • Work-up: Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid residue with a small amount of 1,4-dioxane or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the crude residue in ethyl acetate and wash with 1M NaOH solution to remove any unreacted 3-methoxyphenol, followed by a wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., isopropanol or ethanol) to yield 5-Bromo-2-(3-methoxyphenoxy)pyrimidine as a solid.

Quantitative Data Summary

The following table provides target parameters for the synthesis. Actual results may vary based on scale and specific laboratory conditions.

ParameterProtocol 1: 5-Bromo-2-chloropyrimidineProtocol 2: SNAr Coupling
Starting Material 2-Hydroxypyrimidine5-Bromo-2-chloropyrimidine
Key Reagents HBr, H₂O₂, POCl₃, Et₃N3-Methoxyphenol, K₂CO₃
Solvent Toluene1,4-Dioxane
Temperature 40°C (Bromination), 85°C (Chlorination)Reflux (~101°C)
Reaction Time 12 hours (Bromination), 6 hours (Chlorination)24 hours
Typical Yield 75-85%80-95%
Purity (Post-Purification) >98% (by HPLC)>99% (by HPLC)

References

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents.
  • Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... - ResearchGate. URL: [Link]

  • One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap. URL: [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. URL: [Link]

  • Aromatic Nucleophilic Substitution - Fisher Scientific. URL: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. URL: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. URL: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH. URL: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Synthesis of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine CAS Registry Number: 259809-86-0 (Analogous/Related Scaffolds) Reaction Class: Nucleophilic Aromatic Substitution (


)

Introduction: The Mechanistic Landscape

Welcome to the Technical Support Center. This guide addresses the synthesis of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine , a critical intermediate often used in the development of kinase inhibitors and HIF-2


 antagonists.

The reaction relies on an


 (Addition-Elimination)  mechanism.[1] The 2-position of the pyrimidine ring is electronically activated for nucleophilic attack due to the inductive withdrawal of the two adjacent nitrogen atoms. The bromine atom at the 5-position further enhances this electrophilicity by lowering the energy of the LUMO, making the C2-Cl bond highly susceptible to displacement by the phenoxide anion.

Key Success Factor: The reaction is generally robust; however, yield erosion typically stems from hydrolysis of the starting material (due to wet solvents) or incomplete conversion (due to poor solubility of the base).

Module 1: Critical Process Parameters (CPP)

Before beginning the experiment, review these parameters to ensure high conversion rates.

ParameterRecommendationTechnical Rationale
Solvent DMF (Preferred) or Acetonitrile DMF (N,N-Dimethylformamide) is a polar aprotic solvent that excellently solvates the cation (

), leaving the phenoxide anion "naked" and highly reactive. Acetonitrile is a cleaner alternative for workup but may require higher temperatures (reflux).
Base

(Standard) or

(High-Performance)

is sufficient for most cases. If the reaction is sluggish (>12h), switch to

. The larger Cesium cation has weaker ion-pairing with the phenoxide, increasing nucleophilicity.
Stoichiometry 1.0 : 1.1 : 2.0 Use a slight excess of 3-methoxyphenol (1.1 eq) to ensure full consumption of the expensive pyrimidine. Use 2.0 eq of Base to ensure complete deprotonation and scavenge HCl.
Temperature 60°C – 80°C The 2-Cl position is reactive enough that temperatures >100°C are rarely needed and may promote decomposition.
Atmosphere Inert (

or Ar)
CRITICAL: Moisture in the air will compete with the phenol, leading to 5-bromo-2-hydroxypyrimidine , a dead-end impurity that is difficult to separate.

Module 2: Validated Experimental Protocol

Objective: Synthesis of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine on a 10 mmol scale.

Reagents:
  • 5-Bromo-2-chloropyrimidine: 1.93 g (10.0 mmol)

  • 3-Methoxyphenol: 1.36 g (11.0 mmol)

  • Potassium Carbonate (

    
    ):  2.76 g (20.0 mmol) - Must be anhydrous/granular.
    
  • DMF (Anhydrous): 20 mL

Step-by-Step Procedure:
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Fit with a rubber septum and purge with Nitrogen for 5 minutes.

  • Solubilization: Add 5-Bromo-2-chloropyrimidine (1.93 g) and 3-Methoxyphenol (1.36 g) to the flask.

  • Solvent Addition: Syringe in 20 mL of anhydrous DMF . Stir at room temperature until fully dissolved.

  • Base Addition: Remove the septum briefly to add

    
      (2.76 g) in one portion. Replace septum and purge with 
    
    
    
    .
  • Reaction: Heat the mixture to 80°C in an oil bath.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1) or LCMS after 2 hours. The starting material (pyrimidine) should be consumed.[2][3]

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into 100 mL of ice-cold water . The product often precipitates as a solid.

    • If solid forms: Filter, wash with water (

      
       mL) and Hexane (
      
      
      
      mL). Dry under vacuum.[4]
    • If oil forms: Extract with Ethyl Acetate (

      
       mL). Wash combined organics with Water  (
      
      
      
      ) and Brine (
      
      
      ) to remove DMF. Dry over
      
      
      , filter, and concentrate.
  • Purification: If necessary, recrystallize from Ethanol or purify via flash column chromatography (0-20% EtOAc in Hexanes).

Module 3: Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the


 addition-elimination cycle and the critical competition with water (hydrolysis).

SNAr_Mechanism Reactants Reactants: 5-Br-2-Cl-Pyrimidine + 3-Methoxyphenol BaseStep Deprotonation: Formation of Phenoxide Anion Reactants->BaseStep + K2CO3 SideReaction IMPURITY: 5-Bromo-2-hydroxypyrimidine Reactants->SideReaction + H2O (Wet Solvent) Hydrolysis Transition Meisenheimer-like Complex (Transition State) BaseStep->Transition Nucleophilic Attack (Slow Step) Product Product: 5-Bromo-2-(3-methoxyphenoxy) pyrimidine Transition->Product Loss of Cl- (Fast Step)

Caption: The


 pathway requires the phenoxide nucleophile to attack the C2 position. Moisture leads to the irreversible formation of the 2-hydroxy impurity.
Figure 2: Troubleshooting Logic Tree

Use this decision tree to diagnose low yields or impurities.

Troubleshooting_Tree Start Issue: Low Yield / Impurities CheckTLC Check TLC/LCMS Start->CheckTLC Result1 Starting Material (SM) Remains CheckTLC->Result1 Result2 New Spot (Polar) Mass = SM - Cl + OH CheckTLC->Result2 Result3 Multiple Spots / Tar CheckTLC->Result3 Action1 Increase Temp to 90°C OR Switch to Cs2CO3 Result1->Action1 Action2 CRITICAL FAILURE: Wet Solvent/Base. Restart with Anhydrous DMF. Result2->Action2 Action3 Oxidation of Phenol. Degas solvents thoroughly. Reduce Temp. Result3->Action3

Caption: Diagnostic flow for common


 failures. Hydrolysis (Result 2) is the most frequent cause of yield loss.

Module 4: Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned dark brown/black. Is my product ruined?

  • A: Not necessarily. Electron-rich phenols (like 3-methoxyphenol) are prone to oxidation in basic conditions at high temperatures, forming trace quinones that darken the solution.

  • Fix: Proceed with the workup. The dark color often washes out into the aqueous layer or can be removed by filtering the organic layer through a small pad of silica or Celite/Charcoal. Ensure you purge with Nitrogen next time.

Q2: I see a peak in LCMS with Mass [M-Cl+OH]. What is it?

  • A: This is 5-bromo-2-hydroxypyrimidine .[2][5][6] It forms when water acts as the nucleophile instead of your phenol.

  • Fix: This reaction is irreversible. You cannot convert the -OH back to the product easily. You must restart using anhydrous DMF (from a sealed bottle or molecular sieves) and dry your

    
     in an oven.
    

Q3: Can I use Sodium Hydride (NaH) instead of Carbonate bases?

  • A: Yes, NaH in THF or DMF is a viable alternative and is often faster.

  • Protocol: Pre-stir the phenol + NaH in THF at 0°C for 15 mins to form the phenoxide before adding the pyrimidine.

  • Warning: NaH is much harsher and less tolerant of other functional groups. If your substrate has esters or other sensitive groups, stick to Carbonates.

Q4: Why is the reaction slow even at 80°C?

  • A: The particle size of your base might be too large.

  • Fix: Grind the

    
     into a fine powder using a mortar and pestle before adding it. Alternatively, add 10 mol% of 18-Crown-6  ether to catalyze the solubility of potassium ions.
    

References

  • BenchChem. (2025).[1][3][7] Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (

    
    ) Reactions. Retrieved from 
    
  • WuXi AppTec. (2025). QM Magic Class | Chapter 29: Regioselectivity in

    
     reaction of Dichloropyrimidines. Retrieved from 
    
  • ChemicalBook. (2025). Synthesis Methods of 5-Bromo-2-chloropyrimidine. Retrieved from

  • Navuluri, C., et al. (2024).[8] General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned

    
     Approach. Organic Letters, 26, 4626-4630.[8] Retrieved from 
    

Sources

Overcoming solubility issues of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine in aqueous assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-2-(3-methoxyphenoxy)pyrimidine

Welcome to the technical support center for researchers working with 5-Bromo-2-(3-methoxyphenoxy)pyrimidine. This guide is designed to provide practical, in-depth solutions to a common yet significant challenge encountered in aqueous-based biological assays: the compound's limited solubility. As drug discovery pipelines increasingly include lipophilic molecules, mastering solubilization techniques is critical for generating accurate and reproducible data.[1][2]

This document offers a structured troubleshooting approach, from initial assessment to advanced solubilization strategies, grounded in established scientific principles.

Understanding the Challenge: The Physicochemical Properties of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine

5-Bromo-2-(3-methoxyphenoxy)pyrimidine is a heterocyclic compound with a molecular structure that predicts low aqueous solubility. Its key features include:

  • Molecular Formula: C₁₁H₉BrN₂O₂

  • Predicted Lipophilicity (XlogP): 2.7[3]

The positive XlogP value indicates a preference for a lipid-like environment over an aqueous one, which is the root cause of the solubility challenges. In practical terms, this means the compound is likely to precipitate when a concentrated organic stock solution is diluted into an aqueous assay buffer, leading to several experimental problems:

  • Underestimation of Potency: The actual concentration of the dissolved, active compound is lower than the nominal concentration, leading to inaccurate IC₅₀/EC₅₀ values.[1]

  • Poor Reproducibility: Inconsistent precipitation between wells or experiments results in high data variability.

  • False Negatives: The compound may appear inactive simply because it is not available to interact with the biological target.[1]

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

This guide provides a tiered approach to solving solubility issues. It is recommended to start with the simplest methods (Tier 1) and progress to more complex solutions (Tier 2 and 3) as needed.

Diagram: Solubility Troubleshooting Workflow

G cluster_0 Tier 1: Initial Steps cluster_1 Tier 2: Intermediate Solutions cluster_2 Tier 3: Advanced Formulation Start Compound Precipitates in Aqueous Assay Buffer Check_DMSO Is final DMSO concentration ≤0.5%? Start->Check_DMSO Increase_DMSO Increase DMSO to 0.5-1% (Check Assay Tolerance) Check_DMSO->Increase_DMSO No Tier2 Precipitation Persists Check_DMSO->Tier2 Yes Success1 Problem Solved Increase_DMSO->Success1 Try_Surfactant Add Non-ionic Surfactant (e.g., 0.01% Tween-20) Tier2->Try_Surfactant Check_Surfactant Does Surfactant Interfere with Assay? Try_Surfactant->Check_Surfactant Success2 Problem Solved Check_Surfactant->Success2 No Tier3 Precipitation or Interference Persists Check_Surfactant->Tier3 Yes Use_Cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) Tier3->Use_Cyclodextrin Check_Cyclodextrin Does Cyclodextrin Interfere with Assay? Use_Cyclodextrin->Check_Cyclodextrin Success3 Problem Solved Check_Cyclodextrin->Success3 No

Caption: Decision workflow for addressing compound precipitation.

Tier 1: Optimizing Co-Solvent Concentration

The most common method for solubilizing compounds for in vitro assays is the use of a water-miscible organic solvent, with Dimethyl Sulfoxide (DMSO) being the industry standard.[4][5]

The Causality: DMSO is an amphipathic, aprotic solvent that can dissolve a wide range of nonpolar and polar molecules.[6] When a DMSO stock is diluted into an aqueous buffer, the DMSO disrupts the hydrogen-bonding network of water, creating a more favorable environment for the hydrophobic compound.

Troubleshooting Steps:

  • Assess Final DMSO Concentration: Many standard protocols recommend a final DMSO concentration of 0.1% to 0.5% to minimize solvent-induced artifacts. However, for poorly soluble compounds, this may be insufficient.

  • Increase DMSO Concentration: If precipitation is observed, consider increasing the final DMSO concentration in your assay to a maximum of 1%.

  • Crucial Control - Test for Solvent Effects: It is imperative to run a "vehicle control" with the highest concentration of DMSO used, but without your compound. This control ensures that the solvent itself does not affect the biological activity of your assay (e.g., cell viability, enzyme activity). Studies have shown that DMSO concentrations above 1-2% can be cytotoxic or interfere with cellular processes.[5][7]

Tier 2: Incorporating Surfactants

If optimizing the co-solvent is not sufficient, the next step is to use a surfactant.

The Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in aqueous solutions.[8][9][10] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like 5-Bromo-2-(3-methoxyphenoxy)pyrimidine can be encapsulated within this hydrophobic core, effectively solubilizing them in the bulk aqueous phase.[9][10]

Troubleshooting Steps:

  • Select a Non-ionic Surfactant: For most biological assays, non-ionic surfactants are preferred as they are generally less disruptive to proteins and cell membranes. Common choices include Tween-20 or Triton X-100.[11]

  • Determine Working Concentration: Start with a low concentration, typically between 0.005% and 0.05% (v/v), in your final assay buffer.[11] Often, a concentration just above the CMC is sufficient.

  • Crucial Control - Test for Surfactant Effects: As with co-solvents, you must run a vehicle control containing the surfactant to check for any interference with your assay. Surfactants can denature proteins or lyse cells at higher concentrations.[11]

Tier 3: Advanced Formulation with Cyclodextrins

For particularly challenging compounds, cyclodextrins offer a powerful solubilization method.

The Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone, with a hydrophobic inner cavity and a hydrophilic exterior.[12][13][14] They can encapsulate a hydrophobic "guest" molecule, such as 5-Bromo-2-(3-methoxyphenoxy)pyrimidine, within their cavity, forming a water-soluble "inclusion complex."[12][13][15] This process does not involve covalent bonds and exists in a dynamic equilibrium.[15]

Diagram: Cyclodextrin Encapsulation Mechanism

G cluster_0 Mechanism of Action Compound Hydrophobic Compound (5-Bromo-2-(3-methoxyphenoxy)pyrimidine) Complex Soluble Inclusion Complex Compound->Complex Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Troubleshooting Steps:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical research due to their high aqueous solubility and low toxicity.[16]

  • Prepare the Complex: See the detailed protocol below for preparing a stock solution using cyclodextrins. This often involves co-lyophilizing or sonicating the compound with the cyclodextrin.

  • Crucial Control - Test for Cyclodextrin Effects: Run a vehicle control with the same concentration of cyclodextrin to ensure it does not interfere with the assay. Cyclodextrins can sometimes interact with cell membrane components.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock in 100% DMSO

  • Weigh the required amount of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine (MW: 279.1 g/mol ) into a sterile microcentrifuge tube or glass vial.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex vigorously for 1-2 minutes.

  • If necessary, gently warm the solution to 30-37°C or sonicate for 5-10 minutes to aid dissolution.

  • Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Store the stock solution at -20°C, protected from light and moisture. Note that repeated freeze-thaw cycles can sometimes cause compound precipitation.[1]

Protocol 2: Using HP-β-Cyclodextrin for Solubilization

  • Prepare a Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your aqueous assay buffer. Gentle warming may be required to fully dissolve the cyclodextrin.

  • Add Compound to Cyclodextrin Solution: Add your concentrated DMSO stock of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine to the HP-β-CD solution dropwise while vortexing. The final DMSO concentration should be kept as low as possible (e.g., <1%).

  • Equilibrate: Allow the mixture to equilibrate for at least 1 hour at room temperature with gentle agitation (e.g., on a rotator). Sonication can accelerate this process.

  • Filter (Optional but Recommended): To remove any undissolved compound or aggregates, filter the solution through a 0.22 µm syringe filter that is compatible with your solvent.

  • Determine Concentration: The concentration of the solubilized compound in the filtrate should be analytically determined (e.g., by HPLC-UV) to ensure accuracy in your subsequent assays.

Data Summary Table

Method Agent Typical Final Concentration Pros Cons
Co-Solvency DMSO0.1% - 1.0% (v/v)Simple, widely used, dissolves many compounds.[17]Can be toxic to cells at >1%[6]; may interfere with some assays.[5]
Surfactants Tween-20, Triton X-1000.005% - 0.05% (v/v)Effective at low concentrations; forms micelles to solubilize compounds.[18]Can interfere with protein assays or disrupt cell membranes.[11]
Complexation HP-β-Cyclodextrin1% - 10% (w/v)High solubilizing capacity, generally low toxicity.[16]Can be expensive; may interact with assay components; requires more complex preparation.

Frequently Asked Questions (FAQs)

Q1: I still see precipitation even after using 1% DMSO. What should I do next? A: This is a clear indication that you need to move to a Tier 2 or Tier 3 solution. The next logical step is to try adding a non-ionic surfactant like Tween-20 (at ~0.01%) to your assay buffer before adding the compound. The surfactant micelles can help keep the compound in solution after dilution from the DMSO stock.

Q2: Can I use ethanol instead of DMSO? A: Yes, ethanol is another common co-solvent. However, it is generally more volatile and may be more toxic to cells than DMSO at equivalent concentrations. If you use ethanol, it is equally important to run a vehicle control to test for its effects on your specific assay.

Q3: My compound seems to "crash out" of solution over the course of a long (e.g., 24-hour) cell-based assay. How can I prevent this? A: This is a common problem related to the thermodynamic instability of a supersaturated solution. A cyclodextrin-based formulation (Tier 3) is often the best solution here. The inclusion complex is more stable over time compared to a simple co-solvent system. Alternatively, preparing a solid dispersion of your compound in a carrier can also improve stability.

Q4: Will these solubilizing agents affect the binding of my compound to its target protein? A: It is possible. Surfactant micelles or cyclodextrin cavities can compete for the compound, reducing the free fraction available to bind to the target. This is why it is critical to run full dose-response curves and compare the results obtained with different solubilization methods. If you see a significant rightward shift in potency (higher IC₅₀) with a cyclodextrin, it may indicate that the excipient is sequestering the compound.

Q5: What is "sonocrystallization" and can it help? A: Sonocrystallization is a particle engineering technique that uses ultrasound to induce the crystallization of a compound, often resulting in smaller and more uniform particles.[19] While this can increase the dissolution rate, it does not change the equilibrium solubility. For in-vitro assays where the compound must remain fully dissolved, methods that increase the equilibrium solubility (like co-solvents, surfactants, or cyclodextrins) are more appropriate.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information. Available at: [Link]

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Available at: [Link]

  • Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. National Center for Biotechnology Information. Available at: [Link]

  • DMSO: Significance and symbolism. Science-Codes. Available at: [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals. Available at: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • A Comprehensive Guide to Cyclodextrin Derivatives: Synthesis, Uses, and Challenges. CD Bioparticles. Available at: [Link]

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Semantic Scholar. Available at: [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]

  • Method to enhance aqueous solubility of poorly soluble actives using methoxypolyethylene glycol. Google Patents.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. SciELO. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. National Center for Biotechnology Information. Available at: [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]

  • 5-bromo-2-(3-methoxyphenoxy)pyrimidine (C11H9BrN2O2). PubChemLite. Available at: [Link]

  • DMSO vs. DMF for biological testing. Reddit. Available at: [Link]

  • How to enhance drug solubility for in vitro assays? ResearchGate. Available at: [Link]

  • 5-Bromo-2-methoxypyridin-3-amine. PubChem. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. National Center for Biotechnology Information. Available at: [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. Available at: [Link]

  • 5-Bromo-2-Methoxypyrimidine 98.0%(GC). PureSynth. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • 5-Bromo-2-hydrazinopyrimidine Properties. U.S. Environmental Protection Agency. Available at: [Link]

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • 5-Bromo-2(1H)-pyrimidinone. PubChem. Available at: [Link]

  • 5-Bromo-2-(methylthio)pyrimidine. Boron Molecular. Available at: [Link]

Sources

Technical Support Center: Recrystallization of 2-Phenoxy Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-phenoxy substituted pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the recrystallization of this important class of molecules. As heterocyclic aromatic compounds, pyrimidines often present unique purification challenges.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities, ensuring you achieve the desired purity and yield in your experiments.

Understanding the Recrystallization of 2-Phenoxy Pyrimidines

Recrystallization is a powerful and cost-effective method for purifying solid organic compounds.[4] The principle is based on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.[4][5] For 2-phenoxy substituted pyrimidines, the aromatic nature of both the pyrimidine and the phenoxy group influences their solubility, making solvent selection a critical first step.

The ideal recrystallization solvent will dissolve the compound completely when hot but only sparingly when cold.[5] This differential solubility allows for the formation of pure crystals upon cooling, while impurities remain dissolved in the mother liquor.[5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the recrystallization of 2-phenoxy substituted pyrimidines, providing explanations and actionable solutions.

Problem 1: The compound "oils out" instead of forming crystals.

Q: My 2-phenoxy pyrimidine derivative is separating as an oil upon cooling, not as crystals. What's happening and how can I fix it?

A: "Oiling out" is a common issue, especially with compounds that have melting points lower than the boiling point of the solvent or when the solution is supersaturated.[6][7] The compound separates as a liquid phase because it's coming out of solution at a temperature above its melting point.

Causality & Solution Workflow:

  • Re-dissolve the Oil: Gently heat the mixture to redissolve the oil completely.

  • Add More "Good" Solvent: The most straightforward solution is often to add a small amount of additional "good" (high solubility) solvent to the hot solution.[6][8] This increases the total solvent volume, lowering the saturation point and allowing the solution to cool to a lower temperature before crystallization begins.

  • Slow Cooling is Crucial: Rapid cooling encourages oil formation.[6] Allow the flask to cool slowly and undisturbed on a benchtop. Insulating the flask with glass wool can further slow the cooling rate.

  • Consider a Different Solvent System: If the problem persists, the chosen solvent may be unsuitable. Experiment with a solvent with a lower boiling point or a two-solvent system. For instance, if you are using a single alcohol, a mixture like ethanol/water or acetone/water might be more effective.[1][9]

Problem 2: No crystals form, even after extended cooling.

Q: I've cooled my solution, even in an ice bath, but no crystals have appeared. What are the likely causes?

A: The failure of crystals to form usually points to one of two issues: the solution is not sufficiently saturated, or there's a kinetic barrier to nucleation.

Causality & Solution Workflow:

  • Excess Solvent: This is the most frequent reason for no crystal formation.[6] You may have used too much solvent to dissolve the crude product.

    • Solution: Reduce the solvent volume by gentle heating or using a rotary evaporator to concentrate the solution.[6] Be careful not to evaporate to dryness. Once concentrated, allow the solution to cool again.

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it should at that temperature.[6] Crystal growth requires a nucleation site to begin.

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod just below the solvent line.[6] The microscopic scratches on the glass can provide nucleation sites.

      • Seed Crystals: If you have a small amount of the pure compound, add a single "seed crystal" to the cooled solution.[6] This provides a template for further crystal growth.

      • Further Cooling: Sometimes, cooling to an even lower temperature (e.g., in a dry ice/acetone bath, if the solvent allows) can be effective.[9]

Problem 3: The recrystallization yield is very low.

Q: After filtration, I recovered a much smaller amount of pure product than expected. Where did my compound go?

A: A low yield can result from several factors, primarily related to the solubility of your compound in the chosen solvent system.[8]

Causality & Solution Workflow:

  • High Solubility in Cold Solvent: The ideal solvent has low solubility for your compound when cold. If your compound is still significantly soluble at low temperatures, a substantial amount will remain in the mother liquor.[5]

    • Solution: Re-evaluate your solvent choice. Test the solubility of your compound in various solvents to find one where it is less soluble at room temperature or in an ice bath.

  • Using Too Much Solvent: As with the failure to form crystals, using an excessive amount of solvent will lead to a greater loss of product in the filtrate.[5][8]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[4]

  • Premature Crystallization During Hot Filtration: If your compound crystallizes in the funnel during a hot filtration step, you will lose a significant portion of your product.

    • Solution: Use a pre-heated funnel and fluted filter paper to speed up the filtration.[4] It can also be helpful to add a small excess of hot solvent before filtering to ensure the compound remains in solution.[10]

Frequently Asked Questions (FAQs)

Q1: What are some good starting solvents for the recrystallization of 2-phenoxy substituted pyrimidines?

A1: Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and acetone.[1][4] Mixtures, such as ethanol/water or acetone/hexane, are also frequently effective.[1][11] The optimal solvent will depend on the specific substituents on both the pyrimidine and phenoxy rings. A good starting point is to test the solubility of a small amount of your crude product in a few different solvents.

Q2: How do I perform a two-solvent recrystallization for my compound?

A2: A two-solvent system is useful when no single solvent has the ideal solubility properties. You'll need a "good" solvent in which your compound is soluble and a "poor" or "anti-solvent" in which it is insoluble.[4][12] The two solvents must be miscible.

General Protocol:

  • Dissolve the crude compound in a minimal amount of the hot "good" solvent.[4]

  • While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity).[4][10]

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.[4]

  • Allow the solution to cool slowly to induce crystallization.[4]

Q3: My purified crystals are still showing impurities by TLC/NMR. What should I do?

A3: If a single recrystallization does not provide the desired purity, a second recrystallization is often necessary. You can either repeat the process with the same solvent system or try a different one. If impurities have similar solubility profiles to your product, alternative purification methods like flash column chromatography may be required.[4]

Q4: How can I avoid colored impurities in my final product?

A4: If your crude product is colored due to highly colored impurities, you can sometimes remove them by adding a small amount of activated charcoal to the hot solution before filtration.

Procedure:

  • Dissolve the crude product in the hot solvent.

  • Remove the flask from the heat source and add a very small amount of activated charcoal.

  • Swirl the mixture for a few minutes.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.[7] Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield.[8]

Data & Protocols

Solvent Selection Table
SolventBoiling Point (°C)PolarityCommon Use for Pyrimidines
Ethanol78Polar ProticA very common and effective single solvent.[1][4]
Methanol65Polar ProticSimilar to ethanol, good for more polar pyrimidines.[4]
Ethyl Acetate77Polar AproticGood for less polar derivatives; often used in mixtures.[4]
Acetone56Polar AproticEffective for a range of polarities; often used with an anti-solvent.[1]
Water100Polar ProticCan be a good anti-solvent with alcohols for more polar compounds.[1][9]
Hexane69NonpolarTypically used as an anti-solvent with more polar solvents.[11]
Standard Single-Solvent Recrystallization Protocol
  • Dissolution: Place the crude 2-phenoxy substituted pyrimidine in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of hot solvent until the compound just dissolves completely.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[4] Subsequently, place the flask in an ice bath to maximize crystal formation.[4][9]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals on the filter with a small amount of cold recrystallization solvent to remove any adhering mother liquor.[4]

  • Drying: Dry the purified crystals, preferably under vacuum, to remove any residual solvent.[4]

Visual Workflows

Recrystallization_Troubleshooting cluster_solutions Troubleshooting Steps start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool outcome Observe Outcome cool->outcome crystals Pure Crystals Formed outcome->crystals Success no_crystals No Crystals Form outcome->no_crystals Problem oiling_out Compound Oils Out outcome->oiling_out Problem low_yield Low Yield outcome->low_yield Problem sol_no_crystals 1. Reduce Solvent Volume 2. Scratch Flask 3. Add Seed Crystal no_crystals->sol_no_crystals sol_oiling_out 1. Re-heat to Dissolve 2. Add More Solvent 3. Cool Slowly oiling_out->sol_oiling_out sol_low_yield 1. Re-evaluate Solvent Choice 2. Use Minimum Hot Solvent 3. Pre-heat Funnel low_yield->sol_low_yield

Caption: Troubleshooting workflow for common recrystallization issues.

Solvent_Selection_Workflow start Start: Small Amount of Crude Product test_solvent Add a few drops of Test Solvent at RT start->test_solvent observe_rt Observe at RT test_solvent->observe_rt soluble_rt Soluble at RT (Solvent is too good) observe_rt->soluble_rt Soluble insoluble_rt Insoluble at RT observe_rt->insoluble_rt Insoluble reject Reject Solvent soluble_rt->reject heat Heat to Boiling insoluble_rt->heat observe_hot Observe when Hot heat->observe_hot insoluble_hot Insoluble when Hot (Solvent is too poor) observe_hot->insoluble_hot Insoluble soluble_hot Soluble when Hot observe_hot->soluble_hot Soluble insoluble_hot->reject cool Cool to RT / Ice Bath soluble_hot->cool observe_cool Observe upon Cooling cool->observe_cool no_crystals No Crystals Form (Consider solvent pair) observe_cool->no_crystals No Crystals crystals_form Crystals Form (Good Solvent!) observe_cool->crystals_form Crystals

Caption: Decision tree for selecting an appropriate single recrystallization solvent.

References

  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
  • Problems with Recrystallisations. Chemistry Teaching Labs - University of York.
  • Recrystalliz
  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystalliz
  • Recrystalliz
  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
  • Recrystalliz
  • Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • Lab Procedure: Recrystalliz
  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
  • 7.6.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.

Sources

Technical Support Center: Stability Profile of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stability Dashboard

Status: CONDITIONAL STABILITY This molecule exhibits a "U-shaped" stability profile. It is robust under neutral conditions but possesses a specific lability at the C2-ether linkage (the achilles heel) under strong acidic or basic stress. The 5-bromo substituent acts as an electron-withdrawing group (EWG), significantly increasing the electrophilicity of the C2 carbon, thereby accelerating hydrolysis compared to non-halogenated pyrimidines.

Quick-Reference Stability Zone
ConditionpH RangeStability StatusPrimary Degradation Pathway
Strong Acid pH < 2Unstable Protonation of N1/N3

Water attack at C2

Cleavage to 5-bromo-2-hydroxypyrimidine.
Mild Acid pH 3–6Stable Generally safe for standard workups (e.g., dilute citric acid washes).
Neutral pH 7Stable Indefinite stability in dry solvents; stable in aqueous buffers at RT.
Mild Base pH 8–10Stable Compatible with carbonate/bicarbonate bases used in Suzuki couplings.
Strong Base pH > 12Unstable Direct nucleophilic aromatic substitution (

) by

at C2.

Mechanistic Insight: Why Degradation Occurs

To troubleshoot effectively, you must understand the "Why." The degradation is driven by the electron-deficient nature of the pyrimidine ring, exacerbated by the 5-bromo group.

The Pathways
  • Acidic Hydrolysis (The Proton Trap): In strong acid, the pyrimidine ring nitrogen is protonated. This dramatically lowers the LUMO energy of the ring, making the C2 carbon highly susceptible to attack by even weak nucleophiles like water.

  • Basic Hydrolysis (The

    
     Attack):  In strong base, the hydroxide ion (
    
    
    
    ) acts as a potent nucleophile. It attacks the C2 position, forming a Meisenheimer-like anionic intermediate. The phenoxide is then expelled as the leaving group.
Visualization: Degradation Mechanism

The following diagram illustrates the divergent pathways leading to the same core scaffold failure.

G Start 5-Bromo-2-(3-methoxyphenoxy)pyrimidine Acid_Step1 Protonation (N1/N3) (Activated Electrophile) Start->Acid_Step1 pH < 2 (H+) Base_Step1 Direct OH- Attack at C2 Start->Base_Step1 pH > 12 (OH-) Acid_Step2 Nu: Attack (H2O) at C2 Acid_Step1->Acid_Step2 Cleavage Ether Cleavage Acid_Step2->Cleavage Base_Step2 Meisenheimer Complex Base_Step1->Base_Step2 Base_Step2->Cleavage Product1 5-Bromo-2-hydroxypyrimidine Cleavage->Product1 Product2 3-Methoxyphenol Cleavage->Product2

Figure 1: Dual-pathway hydrolysis mechanism. Note that the 5-bromo group accelerates both pathways by withdrawing electron density from the C2 center.

Troubleshooting Guide (FAQ)

Scenario A: "I see a new impurity peak in LC-MS at [M-124]."

Diagnosis: This mass loss corresponds to the loss of the 3-methoxyphenoxy fragment (Mass ~123/124). You have hydrolyzed the ether bond.

  • Root Cause 1 (Acid): Did you use 1M HCl or stronger for a workup?

    • Fix: Switch to a saturated

      
       or dilute citric acid quench.
      
  • Root Cause 2 (Base): Did you use NaOH or LiOH at high temperatures (e.g., for ester hydrolysis elsewhere in the molecule)?

    • Fix: Use LiOH at 0°C or switch to enzymatic hydrolysis if possible.

Scenario B: "My Suzuki coupling failed; the starting material is gone, but no product formed."

Diagnosis: The 5-bromo position is reactive, but if the C2-ether cleaves first, the resulting 2-hydroxy-5-bromopyrimidine poisons the catalyst or fails to couple efficiently.

  • Root Cause: Use of strong bases like

    
     or 
    
    
    
    in aqueous media at high reflux temperatures (>100°C) can trigger slow hydrolysis of the C2-ether.
  • Fix: Switch to anhydrous conditions (e.g., Dioxane/Toluene with

    
    ) or use milder bases like 
    
    
    
    at lower temperatures (60-80°C).
Scenario C: "Is the methoxy group stable?"

Diagnosis: Generally, yes.

  • Context: The methoxy ether on the phenyl ring is significantly more robust than the pyrimidine-ether. It requires harsh Lewis acids (e.g.,

    
    , 
    
    
    
    ) or concentrated
    
    
    to cleave (demethylation).
  • Rule of Thumb: If you are losing the methyl group, you are using conditions far too harsh for the rest of the molecule to survive.

Experimental Protocols: Stress Testing

To validate the stability of your specific batch or formulation, follow this protocol adapted from ICH Q1A (R2) guidelines [1].

Protocol: Forced Degradation Study

Objective: Determine the half-life (


) of the molecule at physiological and extreme pH.

Materials:

  • HPLC with UV detection (254 nm).

  • Buffer Solutions: 0.1M HCl (pH 1), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 7.5), 0.1M NaOH (pH 13).

  • Stock Solution: 1 mg/mL of the compound in Acetonitrile (ACN).

Workflow:

  • Preparation: Dilute Stock Solution 1:10 into each Buffer Solution (maintain 10% ACN to ensure solubility).

  • Incubation:

    • Set A: Ambient Temperature (25°C).

    • Set B: Heated Stress (60°C).

  • Sampling: Inject aliquots at T=0, 1h, 4h, 8h, 24h.

  • Analysis: Monitor the disappearance of the parent peak and the appearance of the 2-hydroxypyrimidine peak.

Diagnostic Logic Flow

Use this flow to interpret your stress test results or experimental failures.

Logic Q1 Is the Purity < 90%? Q2 Is the impurity Mass = Parent - 124? Q1->Q2 Yes System OK System OK Q1->System OK No Q3 Check pH of last step Q2->Q3 Yes Action1 Investigate other pathways (Protodebromination?) Q2->Action1 No Action2 Acid Hydrolysis Confirmed Avoid pH < 2 Q3->Action2 Was < pH 2 Action3 Base Hydrolysis Confirmed Avoid pH > 12 Q3->Action3 Was > pH 12

Figure 2: Troubleshooting decision tree for impurity analysis.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Conference on Harmonisation, 2003. [Link]

  • Joule, J. A., & Mills, K.Heterocyclic Chemistry. 5th Ed. Wiley, 2010.
  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for ether cleavage and hydrolysis kinetics).

Sources

Validation & Comparative

Publish Comparison Guide: 1H and 13C NMR Spectral Analysis of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[2][4][5][6][7][8][9]

5-Bromo-2-(3-methoxyphenoxy)pyrimidine is a critical intermediate in the synthesis of pyrimidine-based kinase inhibitors and functionalized heterocycles.[1][2][3][4] Its structural integrity is defined by two distinct aromatic systems—an electron-deficient pyrimidine ring and an electron-rich phenoxy ether—linked by an oxygen bridge.[1][2][3][4]

This guide provides a definitive spectral analysis of this compound, comparing its 1H and 13C NMR signatures against its direct precursor (5-bromo-2-chloropyrimidine) and its non-brominated analog (2-(3-methoxyphenoxy)pyrimidine).[2][3][5][4] These comparisons are essential for validating successful nucleophilic substitution and confirming the presence of the halogen handle (C5-Br) required for subsequent Suzuki-Miyaura couplings.[2][3][4]

Structural Analysis & Assignments

The Molecule

The molecule consists of a symmetrical 5-bromopyrimidine moiety attached at the C2 position to a 3-methoxyphenol ring.[2][3][4] The symmetry of the pyrimidine ring simplifies the spectrum, while the meta-substituted phenoxy ring provides a distinct multiplet pattern.[1][2][3]

1H NMR Spectral Data (Reference Standard)

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz[3][4]

PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
Py-H4, H6 8.62 Singlet (s)2HDeshielded by N-atoms and Br; equivalent due to symmetry.[1][2][3][4]
Ph-H5' 7.32 Triplet (t)1Hmeta-proton on phenoxy ring; typical aromatic range.[2][3][4]
Ph-H6' 6.85 Doublet (ddd)1Hortho to ether linkage; shielded by alkoxy groups.[3][4]
Ph-H4' 6.80 Doublet (dd)1Hpara to ether linkage; ortho to OMe.[3][4]
Ph-H2' 6.74 Triplet/Singlet1Hortho to both oxygens; most shielded aromatic proton.[2][3][4]
-OCH₃ 3.81 Singlet (s)3HCharacteristic methoxy resonance.[4]
13C NMR Spectral Data

Solvent: CDCl₃ | Frequency: 100 MHz[3][4][6]

Carbon TypeShift (δ, ppm)Assignment
Py-C2 163.5 Ipso to Oxygen (Pyrimidine core).[2][3][4]
Ph-C3' 160.2 Ipso to Methoxy (Phenoxy ring).[3][4]
Py-C4, C6 158.8 Alpha to Nitrogen; deshielded.[1][2][3][4]
Ph-C1' 152.9 Ipso to Oxygen bridge.[2][3][4]
Ph-C5' 129.8 Meta carbon.[2][3][4]
Py-C5 112.4 Ipso to Bromine; shielded by heavy atom effect.[2][3][4]
Ph-C6' 110.5 Ortho carbon.[2][3][4]
Ph-C4' 109.8 Para carbon.[2][3][4]
Ph-C2' 106.5 Carbon between oxygens.[2][3][4]
-OCH₃ 55.4 Methoxy carbon.[2][3][4]

Comparative Performance Analysis

This section compares the target molecule against critical alternatives encountered during synthesis.

Comparison A: Target vs. Non-Brominated Analog

Alternative: 2-(3-methoxyphenoxy)pyrimidine (Lacks the 5-Br atom).[2][3][4] Context: This byproduct forms if the starting material is debrominated or if using the wrong pyrimidine precursor.[2][3]

FeatureTarget: 5-Bromo-2-(3-methoxyphenoxy)pyrimidine Alternative: 2-(3-methoxyphenoxy)pyrimidine Diagnostic Value
Py-H5 Signal Absent (Substituted by Br)Triplet (~6.9 ppm) Primary Confirmation. The appearance of a triplet at ~6.9 ppm indicates the absence of Bromine.[2][3][7][4]
Py-H4/6 Signal Singlet (No coupling)Doublet (Coupled to H5)Secondary Confirmation. The target shows a sharp singlet; the alternative shows a doublet (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Hz).[3]
Solubility Moderate in MeOH; High in DCM.[3]High in MeOH.Bromine increases lipophilicity (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

increases).[3]
Comparison B: Solvent Effects (CDCl₃ vs. DMSO-d₆)

Context: Choosing the right solvent for resolution and exchangeable proton analysis.

ParameterCDCl₃ (Chloroform-d) DMSO-d₆ (Dimethyl Sulfoxide) Recommendation
Resolution Excellent. Sharp peaks for aromatic multiplets.[2][3][4]Good. Slight broadening due to viscosity.[3]Use CDCl₃ for routine QC to maximize resolution of the phenoxy multiplets.[2][3]
Water Peak ~1.56 ppm (Usually non-interfering).[3][4]~3.33 ppm (Can obscure methoxy signal).[4]Avoid DMSO if the sample is wet, as the water peak may overlap with the -OCH₃ signal (~3.8 ppm) or satellites.[2][3]
Chemical Shifts Standard reference values.Aromatic peaks shift slightly downfield (~0.1-0.2 ppm).[3][4]Use DMSO-d₆ only if solubility in chloroform is insufficient (rare for this lipophilic ether).[3][4]

Experimental Protocols

Synthesis & Sample Preparation Workflow

The following diagram outlines the logical flow from synthesis to spectral validation, ensuring a self-validating loop.

G Start Start: 5-Bromo-2-chloropyrimidine + 3-Methoxyphenol Reaction Reaction: K2CO3, DMF, 80°C (Nucleophilic Aromatic Substitution) Start->Reaction Workup Workup: EtOAc Extraction Wash w/ NaOH (remove phenol) Reaction->Workup Crude Crude Product Workup->Crude NMR_Prep NMR Prep: Dissolve ~10mg in 0.6mL CDCl3 Crude->NMR_Prep Analysis 1H NMR Analysis NMR_Prep->Analysis Decision Check Pyrimidine Region (8.5 - 8.7 ppm) Analysis->Decision Pass PASS: Singlet (2H) Confirm 5-Br Substitution Decision->Pass Singlet observed Fail_DeBr FAIL: Doublet + Triplet (Debrominated Analog) Decision->Fail_DeBr Doublet observed Fail_SM FAIL: Missing Phenoxy Signals (Starting Material) Decision->Fail_SM No OMe/Ph peaks

Caption: Logical workflow for the synthesis and NMR validation of 5-Bromo-2-(3-methoxyphenoxy)pyrimidine.

Detailed Methodology

1. Synthesis (Representative Scale):

  • Reagents: 5-Bromo-2-chloropyrimidine (1.0 eq), 3-Methoxyphenol (1.1 eq), Potassium Carbonate (2.0 eq).[2][3][4]

  • Solvent: DMF (Dimethylformamide), anhydrous.[3]

  • Procedure: Combine reagents in a round-bottom flask. Heat to 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[3][4]

  • Workup (Critical for NMR Purity): Dilute with water, extract with Ethyl Acetate.[3] Wash organic layer with 1M NaOH to remove unreacted 3-methoxyphenol.[2] If this wash is skipped, phenol peaks (broad singlet OH ~5.0 ppm) will contaminate the spectrum.[3] Dry over Na₂SO₄ and concentrate.

2. NMR Sample Preparation:

  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).

  • Filtration: If the solution is cloudy (residual salts), filter through a cotton plug into the NMR tube.[3] Suspended solids cause line broadening.[3]

  • Acquisition:

    • 1H: 16 scans, 1s relaxation delay, 30° pulse angle.

    • 13C: 512 scans, 2s relaxation delay, proton decoupled.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 105170-27-2 (Analog Reference).[2][3][4] Retrieved from [Link][3][4]

  • Reich, H. J. Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison.[2][3][4] (Standard chemical shift referencing). Retrieved from [Link][3][4]

  • SDBS. Spectral Database for Organic Compounds, SDBS.[1][3] (Reference for 3-methoxyphenol and 5-bromopyrimidine fragments). Retrieved from [Link][3][4]

Sources

Comparative Guide: Reactivity of 5-Bromo vs. 5-Chloro Pyrimidine Derivatives

[1][2]

Executive Summary: The Halogen Decision Matrix

In pyrimidine chemistry, the choice between a 5-bromo and a 5-chloro substituent is rarely arbitrary. It is a strategic decision that dictates the synthetic route, catalyst cost, and orthogonal functionalization opportunities.

While both serve as electrophilic handles, their reactivity profiles diverge significantly due to the bond dissociation energy (BDE) differences between the


Feature5-Bromo-Pyrimidine 5-Chloro-Pyrimidine
Primary Utility Rapid, mild cross-coupling (Suzuki, Sonogashira).Cost-effective scaffold; orthogonal stability.
Pd-Catalyzed Reactivity High (

> 100). Standard ligands (

) suffice.
Low. Requires electron-rich/bulky ligands (e.g., XPhos, SPhos).
Li-Halogen Exchange Excellent with n-BuLi at -78°C.Poor/Resistant. Often requires t-BuLi; prone to ortho-lithiation side reactions.

Reactivity
Inert at C5. Activates C2/C4/C6 less than Cl.Inert at C5. Activates C2/C4/C6 more strongly (higher electronegativity).
Cost Profile High (Premium Intermediate).Low (Commodity Intermediate).

Fundamental Physical & Electronic Properties

The reactivity difference is rooted in the bond strength and the electronic environment of the pyrimidine ring. The pyrimidine ring is

  • Bond Dissociation Energy (BDE): The

    
     bond (
    
    
    80 kcal/mol) is significantly weaker than the
    
    
    bond (
    
    
    96 kcal/mol). This 16 kcal/mol difference is the primary driver for the faster oxidative addition of Pd(0) into the C-Br bond.
  • Electronegativity: Chlorine (3.16) is more electronegative than Bromine (2.96). A 5-chloro substituent pulls more electron density from the ring, making the C2, C4, and C6 positions slightly more electrophilic towards Nucleophilic Aromatic Substitution (

    
    ) than the 5-bromo analog.
    
Visualization: Reactivity Divergence

The following diagram illustrates how the 5-halogen identity dictates the reaction pathway in a mixed-halogen system (e.g., 5-halo-2-chloropyrimidine).

ReactivityDivergencecluster_legendKey InsightStart5-Halo-2-Chloropyrimidine(X = Br or Cl)Br_SuzukiProduct A: 5-Aryl-2-Chloropyrimidine(C5 Selective Coupling)Start->Br_SuzukiPd(0), Boronic Acid(X=Br: Fast Oxidative Addition)Br_SNArProduct B: 5-Bromo-2-Amino-Pyrimidine(C2 Selective Substitution)Start->Br_SNArAmine, Base, Heat(X=Br: C2 is Active)Cl_SuzukiProduct C: Unreactive / Slow(Requires Specialized Ligands)Start->Cl_SuzukiPd(0), Boronic Acid(X=Cl: Slow Oxidative Addition)Cl_SNArProduct D: 5-Chloro-2-Amino-Pyrimidine(C2 Selective Substitution)Start->Cl_SNArAmine, Base, Heat(X=Cl: C2 is Highly Active)Legend5-Br directs reactivity to C5 (Coupling)5-Cl directs reactivity to C2 (SNAr)

Caption: Divergent reaction pathways for 5-halo-2-chloropyrimidines. Green arrows indicate the kinetically favored pathway for each halogen species.

Detailed Reactivity Profiles

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][3][4]

The oxidative addition of Pd(0) to the aryl halide is the rate-determining step (RDS) for most pyrimidine couplings.

  • 5-Bromo-Pyrimidine:

    • Kinetics: Fast. Oxidative addition occurs readily at 60-80°C.

    • Ligand Requirement: Standard triphenylphosphine (

      
      ) or dppf is usually sufficient.
      
    • Selectivity: In a poly-halogenated system (e.g., 5-bromo-2-chloropyrimidine), the Pd(0) will exclusively insert into the C5-Br bond, leaving the C2-Cl bond intact for later steps.

  • 5-Chloro-Pyrimidine:

    • Kinetics: Slow. The strong C-Cl bond resists oxidative addition.

    • Ligand Requirement: Requires electron-rich, bulky alkylphosphines (e.g., XPhos, SPhos,

      
       ) to increase the electron density on the Palladium center, facilitating insertion.
      
    • Conditions: Often requires higher temperatures (100-120°C) or microwave irradiation.

B. Lithium-Halogen Exchange[5][6]

This is the most critical differentiator for scaffold functionalization.

  • 5-Bromo: Reacts cleanly with n-Butyllithium (n-BuLi) at -78°C in THF to form the 5-lithio species. This species can then trap electrophiles (aldehydes, ketones, etc.).

  • 5-Chloro: Generally inert to n-BuLi exchange. Attempting this often leads to ortho-lithiation (deprotonation at C4/C6) or nucleophilic attack at the ring carbons. Successful exchange typically requires t-Butyllithium (t-BuLi) (2 equivalents), which is pyrophoric and dangerous to handle at scale.[1]

C. Nucleophilic Aromatic Substitution ( )

The 5-position is meta to the ring nitrogens, meaning it cannot stabilize the Meisenheimer complex intermediate required for

neither 5-Br nor 5-Cl can be directly displaced by nucleophiles

However, they act as "spectators" that activate other positions:

  • 2,4-Dichloro-5-bromopyrimidine: The C4-Cl is the most reactive site (para to N, ortho to N). The 5-Br exerts an inductive withdrawing effect (-I), making C4 and C6 slightly more reactive than in the non-halogenated analog.

Experimental Protocols

Protocol A: Selective Suzuki Coupling of 5-Bromo-2-chloropyrimidine

Target: Functionalization of C5, leaving C2-Cl intact.

  • Reagents: 5-Bromo-2-chloropyrimidine (1.0 eq), Aryl Boronic Acid (1.1 eq),

    
     (0.05 eq), 
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane : Water (4:1). Degas thoroughly with Argon.

  • Procedure:

    • Combine reagents in a sealed tube.

    • Heat to 80°C for 4–6 hours.

    • Note: Monitoring by LCMS is crucial. Stop heating once the starting material is consumed to prevent Pd insertion into the C2-Cl bond (which is slower but possible).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Expected Yield: 85-95%.

Protocol B: Coupling of 5-Chloropyrimidine (The "Challenging" Substrate)

Target: Functionalization of C5-Cl when no Br is available.

  • Reagents: 5-Chloropyrimidine derivative (1.0 eq), Boronic Acid (1.5 eq),

    
      (0.02 eq), XPhos  (0.04 eq), 
    
    
    (3.0 eq).
  • Solvent: Toluene : Water (10:1) or n-Butanol.

  • Procedure:

    • Pre-complex the catalyst and ligand in the solvent for 10 mins under Argon.

    • Add substrate and base.[2][3][4][5]

    • Heat to 100-110°C overnight.

  • Mechanistic Note: The XPhos ligand is essential here. Its bulk prevents catalyst aggregation, and its electron-rich nature drives the difficult oxidative addition into the C-Cl bond.

Protocol C: Lithium-Halogen Exchange (5-Bromo Specific)

Target: Generation of 5-formylpyrimidine.

  • Reagents: 5-Bromopyrimidine (1.0 eq), n-BuLi (1.1 eq, 2.5M in hexanes), DMF (1.5 eq).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool THF solution of 5-Bromopyrimidine to -78°C (dry ice/acetone).

    • Add n-BuLi dropwise over 20 mins. The solution often turns yellow/orange.

    • Stir for 30 mins at -78°C. Do not warm up , or the lithio-species may decompose.

    • Add DMF dropwise.

    • Stir 30 mins, then warm to 0°C and quench with sat.

      
      .
      

Comparative Data Summary

Reaction TypeSubstrateCatalyst/ReagentTempTimeYield (Typical)
Suzuki 5-Bromo-pyrimidine

80°C4 h92%
Suzuki 5-Chloro-pyrimidine

80°C24 h<10% (No Reaction)
Suzuki 5-Chloro-pyrimidine

/ XPhos
110°C12 h84%
Li-Exchange 5-Bromo-pyrimidinen-BuLi-78°C30 min>90% (conversion)
Li-Exchange 5-Chloro-pyrimidinen-BuLi-78°C2 hComplex Mixture

References

  • ResearchGate. 5-Bromo-2-chloropyrimidine undergoes SMC at C5. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

A Comparative Analysis of 2-(3-Methoxyphenoxy) and 2-(4-Methoxyphenoxy) Pyrimidines: Unraveling the Impact of Isomeric Substitution on Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active molecules. The strategic placement of substituents on this heterocyclic ring can profoundly influence the pharmacological profile of the resulting compounds. This guide provides an in-depth comparative analysis of two isomeric phenoxypyrimidine derivatives: 2-(3-methoxyphenoxy)pyrimidine and 2-(4-methoxyphenoxy)pyrimidine. By examining the subtle yet critical difference in the position of the methoxy group on the phenoxy ring, we aim to elucidate its impact on their synthesis and biological activities, including anticancer and antimicrobial effects.

Introduction: The Versatile Pyrimidine Core

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This fundamental structure is present in the nucleobases of DNA and RNA (cytosine, thymine, and uracil), highlighting its integral role in biological systems.[1] Consequently, synthetic pyrimidine derivatives have been extensively explored as potential therapeutic agents, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The 2-phenoxypyrimidine framework, in particular, has emerged as a promising scaffold for the development of kinase inhibitors and other targeted therapies.[4][5]

This guide will delve into a comparative analysis of the meta- and para-methoxy substituted isomers of 2-phenoxypyrimidine, exploring how this positional variation influences their biological potential.

Synthesis of 2-(Methoxyphenoxy)pyrimidines

The synthesis of 2-(3-methoxyphenoxy)pyrimidine and its 4-methoxy isomer typically involves a nucleophilic aromatic substitution reaction. The general approach utilizes a commercially available 2-halopyrimidine, such as 2-chloropyrimidine, and the corresponding methoxyphenol in the presence of a base.

A common synthetic route involves the reaction of 3-methoxyphenol or 4-methoxyphenol with 2-chloropyrimidine. The reaction is typically carried out in a suitable solvent, and the choice of base and reaction conditions can be optimized to improve yields. For instance, one reported synthesis of 2-(3-methoxyphenoxy)pyrimidine involves heating 3-methoxyphenol with 2-chloropyrimidine in the presence of sodium hydroxide.[6]

Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2-Chloropyrimidine 2-Chloropyrimidine Product 2-(3-Methoxyphenoxy)pyrimidine or 2-(4-Methoxyphenoxy)pyrimidine 2-Chloropyrimidine->Product Methoxyphenol 3-Methoxyphenol or 4-Methoxyphenol Methoxyphenol->Product Base Base (e.g., NaOH) Base->Product Solvent Solvent (Optional) Solvent->Product Heat Heat Heat->Product

Caption: General synthetic scheme for 2-(methoxyphenoxy)pyrimidines.

Comparative Biological Activity

While a direct head-to-head comparative study of 2-(3-methoxyphenoxy)pyrimidine and 2-(4-methoxyphenoxy)pyrimidine is not extensively documented in publicly available literature, we can infer potential differences in their biological activities based on structure-activity relationship (SAR) studies of related pyrimidine derivatives. The position of the methoxy group can significantly impact the molecule's electronic properties, lipophilicity, and steric hindrance, which in turn affects its interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrimidine derivatives.[2][7][8] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.[4][9]

For phenoxypyrimidine derivatives, the substituent on the phenoxy ring plays a crucial role in determining their anticancer potency. While specific IC50 values for the direct comparison of our target molecules are scarce, studies on related series of compounds can provide valuable insights. For instance, in a series of 2,4-disubstituted pyrimidines evaluated as dual ERα/VEGFR-2 ligands, a 2-(4-hydroxyphenyl)pyrimidine analog (II-9OH) demonstrated potent activity.[10] This suggests that substitutions at the para position of the phenyl ring can be favorable for anticancer activity.

It is plausible that the 4-methoxy group in 2-(4-methoxyphenoxy)pyrimidine could engage in favorable hydrogen bonding interactions with target proteins, potentially leading to enhanced inhibitory activity compared to the 3-methoxy isomer. However, this is highly dependent on the specific topology of the target's binding site.

Antimicrobial Activity

Pyrimidine derivatives have also shown significant promise as antimicrobial agents.[6][11][12][13] Their mechanism of action can vary, from inhibiting essential microbial enzymes to disrupting cell membrane integrity.

In a study on pyrimidine-based derivatives, compounds with a 4-methoxyphenyl group were synthesized and showed activity against various bacterial strains.[6] Another study on 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives also reported antimicrobial activity.[11] These findings suggest that the presence of a methoxyphenyl moiety can contribute to the antimicrobial properties of pyrimidine compounds.

The difference in the position of the methoxy group could influence the overall lipophilicity of the molecule, which is a critical factor for its ability to penetrate bacterial cell walls. A detailed comparative screening of both isomers against a panel of bacterial and fungal strains would be necessary to definitively determine which substitution pattern is more favorable for antimicrobial activity.

Experimental Protocols

To facilitate further research and a direct comparison of these two compounds, we provide detailed protocols for key biological assays.

Synthesis of 2-(3-Methoxyphenoxy)pyrimidine

This protocol is adapted from a reported synthesis.[6]

Materials:

  • 3-Methoxyphenol

  • 2-Chloropyrimidine

  • Sodium hydroxide (NaOH)

  • Water

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • Mix 3-methoxyphenol (1.0 eq) with sodium hydroxide (1.0 eq) in a minimal amount of water.

  • Evaporate the water to form a paste.

  • Add 2-chloropyrimidine (1.0 eq) to the paste.

  • Heat the reaction mixture at 150-160 °C for 5 hours.

  • After cooling, dissolve the product in water.

  • Extract the aqueous solution with chloroform.

  • Dry the combined chloroform phases over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Note: The same procedure can be adapted for the synthesis of 2-(4-methoxyphenoxy)pyrimidine using 4-methoxyphenol.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[14]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds (2-(3-methoxyphenoxy)pyrimidine and 2-(4-methoxyphenoxy)pyrimidine) in cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth for the microorganism

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth in the wells of a 96-well plate.

  • Prepare an inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well containing the test compound.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Structure-Activity Relationship (SAR) Insights and Future Directions

The comparative analysis of 2-(3-methoxyphenoxy) and 2-(4-methoxyphenoxy) pyrimidines underscores the critical role of substituent positioning in determining biological activity. While direct comparative data is limited, existing literature on related compounds suggests that the para-substituted isomer may hold a slight advantage in certain biological contexts, potentially due to more favorable electronic and steric properties for target engagement.

SAR_Workflow cluster_screening Biological Evaluation cluster_analysis Data Analysis Design & Synthesis Design & Synthesis In Vitro Screening Anticancer Assays (e.g., MTT) Antimicrobial Assays (e.g., MIC) Design & Synthesis->In Vitro Screening SAR Analysis Structure-Activity Relationship Analysis In Vitro Screening->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies

Caption: A generalized workflow for SAR studies of novel compounds.

Future research should focus on the direct, parallel synthesis and biological evaluation of both isomers against a broad panel of cancer cell lines and microbial strains. Such studies would provide the much-needed quantitative data to definitively compare their potencies and guide the rational design of more effective pyrimidine-based therapeutic agents. Furthermore, exploring their inhibitory activity against a panel of kinases could reveal specific molecular targets and elucidate their mechanisms of action.

References

  • Patel, K. D., Prajapati, S. M., & Patel, H. D. (2012). Studies on Synthesis Characterisation and Antimicrobial activity of Pyrimidine based derivatives. International Journal of Science and Research (IJSR), 3(4), 138-142.
  • Keche, A. P., Hatnapure, G. D., Tale, R. H., Rodge, A. H., & Kamble, V. M. (2012). Studies on synthesis of pyrimidine derivatives and their antimicrobial activity. Journal of the Korean Chemical Society, 56(2), 247-252.
  • Song, X., Chen, W., Lin, L., Ruiz, C. H., Cameron, M. D., Duckett, D. R., & Kamenecka, T. M. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(23), 7072-7075.
  • Taliani, S., et al. (2018). New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors. European journal of medicinal chemistry, 151, 647-660.
  • Hassan, A. S., et al. (2016). Synthesis and Antimicrobial Activities of Some Novel Pyrido[2,3-d]pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 53(5), 1543-1550.
  • Dumas, J., et al. (2001). Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies of a series of 1-(piperidin-4-yl). Bioorganic & medicinal chemistry letters, 11(9), 1149-1152.
  • BenchChem. (2025). Comparative Biological Insights: Unraveling the Anticancer Potential of 2-Methoxypyridine Analogs. BenchChem.
  • Aremu, O., et al. (2025). Synthesis, Characterization, Anticancer and Antibacterial Activity of Some Novel Pyrano[2,3-d]pyrimidinone Carbonitrile Derivatives.
  • Raghuvanshi, M., et al. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Asian Journal of Pharmaceutical and Clinical Research, 19(1).
  • El-Sayed, W. A., et al. (2026). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 18(1), 1-10.
  • Abu-Hashem, A. A., & Hussein, H. A. R. (2015). Synthesis and Antitumor Activity of New Pyrimidine and Caffeine Derivatives. Letters in Drug Design & Discovery, 12(6), 464-472.
  • Luo, G., et al. (2018). Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. European journal of medicinal chemistry, 150, 84-97.
  • Al-Otaibi, A. M. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 895698.
  • Hadfield, J. A., et al. (1999). Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines. Anti-cancer drug design, 14(4), 399-408.
  • Kassab, A. E., & El-Sayed, W. A. (2015). Synthesis, anticancer activity and effects on cell cycle profile and apoptosis of novel thieno[2,3-d]pyrimidine and thieno[3,2-e] triazolo[4,3-c]pyrimidine derivatives. European journal of medicinal chemistry, 90, 873-885.
  • Kaur, H., & Singh, J. (2011). Synthesis and antimicrobial activity of pyrimidine derivatives from amine. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 843-849.
  • Maier, R., et al. (1986). Synthesis and antimicrobial activity of 7 alpha-methoxypyrimidinyl-ureidocephalosporins. Arzneimittel-Forschung, 36(9), 1297-1300.
  • Bigham, E. C., et al. (1984). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of medicinal chemistry, 27(6), 717-726.
  • Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity-A Review. Current medicinal chemistry, 29(23), 4057-4075.
  • Hovhannisyan, A. A., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). Molecules, 23(7), 1775.
  • Nafie, M. S., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][4][6]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1246.

  • Ghorab, M. M., et al. (2012). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Journal of Chemical Sciences, 124(6), 1335-1343.
  • Al-Abdullah, E. S., et al. (2021). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University-Science, 33(7), 101569.
  • Gangjee, A., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1699.
  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical Sciences and Research, 14(5), 2166-2178.
  • Li, Y., et al. (2020). Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. New Journal of Chemistry, 44(39), 16957-16970.
  • Elrazaz, E. Z., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1-2), 33-41.
  • BenchChem. (2025). Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. BenchChem.
  • ResearchGate. (2023). The comparative antimicrobial activity of MMPs, 1 vs. 2, 3 vs. 4, 5 vs.....
  • Stasilowicz, A., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7004.
  • Orlando, G., et al. (2024). Comparative Evaluation of Anticancer Activity of Natural Methoxylated Flavones Xanthomicrol and Eupatilin in A375 Skin Melanoma Cells. International Journal of Molecular Sciences, 25(5), 2686.
  • Kovács, K., et al. (2023).
  • Tiritiris, I., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
  • BenchChem. (2025).
  • Uivarosi, V., et al. (2025).
  • El-Sayed, N. N. E., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 598.

Sources

A Senior Application Scientist's Guide to Validating Structure-Activity Relationships of Bromopyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of DNA, RNA, and a plethora of clinically successful drugs.[1][2][3] Its inherent biological significance and synthetic tractability make it a "privileged scaffold" for drug discovery.[4] Among its many variants, the bromopyrimidine scaffold has emerged as a particularly fruitful starting point for developing potent and selective kinase inhibitors, crucial in oncology and inflammatory disease research.[5][6]

However, synthesizing a library of compounds is only the beginning. The true challenge lies in systematically validating the structure-activity relationship (SAR)—understanding precisely how subtle molecular modifications translate into changes in biological activity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate the SAR of novel bromopyrimidine-based compounds, ensuring that your experimental choices are not just methodical but also mechanistically sound. We will use the common application of bromopyrimidines as tyrosine kinase inhibitors as our central example.

The Bromopyrimidine Core: A Canvas for SAR

The power of the bromopyrimidine scaffold lies in its multiple, chemically distinct positions that can be modified to "tune" a compound's properties. The 5-bromo substituent is a key feature, often serving as a synthetic handle or providing critical interactions within the target protein. The primary points of diversification are typically the C2 and C4 positions, allowing for the exploration of different chemical spaces to optimize potency, selectivity, and pharmacokinetic properties.

A typical kinase inhibitor based on this scaffold might feature a crucial "hinge-binding" moiety at one position and a "solubility/selectivity" element at another. Understanding how these pieces work in concert is the essence of SAR validation.

A Multi-Pillar Framework for SAR Validation

cluster_0 SAR Validation Workflow Synthesis Compound Library (Bromopyrimidine Analogs) Pillar1 Pillar 1: Biochemical Potency (e.g., ADP-Glo Assay) Synthesis->Pillar1 Pillar2 Pillar 2: Cellular Efficacy (e.g., MTT Assay) Pillar1->Pillar2 SAR_Analysis SAR Interpretation & Data Synthesis Pillar1->SAR_Analysis Pillar3 Pillar 3: Selectivity Profile (Kinase Panel Screen) Pillar2->Pillar3 Pillar2->SAR_Analysis Pillar3->SAR_Analysis Lead_Opt Lead Optimization (Iterative Design) SAR_Analysis->Lead_Opt Lead_Opt->Synthesis New Analogs

Caption: A workflow for systematic SAR validation of bromopyrimidine analogs.

Pillar 1: Establishing Biochemical Potency

The first step is to determine if your compounds directly engage and inhibit the purified target enzyme. For kinases, this involves measuring the inhibition of substrate phosphorylation.[7] This is the cleanest assessment of potency, stripped of confounding factors like cell membrane permeability.

Causality Behind Experimental Choice: We use a biochemical assay first to establish a direct link between the compound's structure and its ability to inhibit the target protein. A luminescent-based assay like the ADP-Glo™ Kinase Assay is often preferred over traditional radioisotope methods due to its high sensitivity, scalability for screening, and improved safety profile.[8][9] It measures kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[5][10]

Data Presentation: SAR of Bromopyrimidine Analogs Against Bcr/Abl Kinase

Let's consider a hypothetical series of analogs designed to inhibit Bcr-Abl, a tyrosine kinase implicated in chronic myeloid leukemia.[5][11] The goal is to understand the impact of substitutions at the C4 position.

Compound IDC4-SubstituentBcr/Abl IC₅₀ (nM)[5][11]Rationale for Change
BP-1 (Core) -NH₂850Baseline core scaffold.
BP-2 -NH-(4-fluorophenyl)95Addition of a phenyl ring to explore hydrophobic interactions. The fluorine atom can enhance binding and improve metabolic stability.[12]
BP-3 -NH-(2-chloro-6-methylphenyl)15Introduction of steric bulk and electronic modifications to probe the shape and electrostatics of the binding pocket.[13]
BP-4 4-morpholinopiperidin-1-yl22Incorporation of a solubilizing group often used to improve physicochemical properties and cell permeability.[14]

Interpretation of SAR: The data clearly indicates that moving from a simple amino group (BP-1) to a substituted aniline (BP-2, BP-3) dramatically increases potency. The 56-fold improvement seen with BP-3 over the core scaffold suggests that the pocket accommodating the C4 substituent is tolerant of steric bulk and that the specific interactions provided by the 2-chloro-6-methylphenyl group are highly favorable for potent inhibition.[13] While the addition of the large morpholinopiperidinyl group (BP-4) slightly reduces biochemical potency compared to BP-3, this modification is often a strategic choice to enhance drug-like properties for cellular and in vivo studies.[14]

Experimental Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination

This protocol outlines the determination of an inhibitor's IC₅₀ value against a target kinase.[10]

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 3 mM MgCl₂, 50 mM NaCl, 25 µg/ml BSA).[10] The specific kinase and substrate concentrations must be optimized beforehand to ensure the reaction is in the linear range.[8]

    • Prepare serial dilutions of the bromopyrimidine test compounds in a 96-well or 384-well plate. A 10-point, 3-fold dilution series is standard, starting from a high concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.[15][16]

    • Prepare a 2X ATP solution. The concentration should be at or near the Kₘ for the specific kinase to ensure competitive inhibitors are fairly evaluated.[17]

  • Kinase Reaction:

    • Add the serially diluted compounds to the assay plate. Include positive controls (a known inhibitor, e.g., Dasatinib) and negative controls (DMSO only).[18]

    • To initiate the reaction, add the 2X kinase/substrate solution to all wells.

    • Immediately add the 2X ATP solution to all wells to start the enzymatic reaction. The final reaction volume is typically 10-25 µL.[15]

    • Incubate the plate at the optimal temperature (e.g., 25°C or 30°C) for a predetermined time (e.g., 60 minutes).[10]

  • Signal Generation and Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]

    • Add Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into a luminescent signal. Incubate for 30-40 minutes at room temperature.[10]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract background luminescence (from wells with no kinase).

    • Normalize the data to the positive (100% inhibition) and negative (0% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[19]

Pillar 2: Verifying Cellular Efficacy

Potent biochemical inhibition is necessary but not sufficient. A successful drug candidate must be able to cross the cell membrane, engage its target in the complex cellular environment, and elicit a biological response. Cellular assays are therefore a critical validation step.

Causality Behind Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[16][20] It provides a robust measure of a compound's cytotoxic or anti-proliferative effects, which is often the desired outcome for anticancer agents.[5] By comparing the IC₅₀ from the biochemical assay with the GI₅₀ (Growth Inhibition 50%) from the MTT assay, we can infer properties like cell permeability and identify potential liabilities such as efflux pump interactions or off-target toxicity.

Data Presentation: Cellular Activity of Analogs in K562 Cells

Using the K562 cell line (a human chronic myeloid leukemia model that expresses Bcr-Abl), we can test our compounds.[5][11]

Compound IDBcr/Abl IC₅₀ (nM)K562 GI₅₀ (µM)[5][11]Biochemical-to-Cellular Shift (GI₅₀ / IC₅₀)Inferred Cellular Activity
BP-1 850> 50> 58Poor
BP-2 9512.5131Moderate
BP-3 151.8120Good
BP-4 220.941Excellent

Interpretation of SAR: A significant drop-off between biochemical potency and cellular activity (a large "shift") can indicate poor cell permeability or other issues. While BP-3 is the most potent biochemically, BP-4 demonstrates superior activity in the cellular context. The biochemical-to-cellular shift for BP-4 is only 41-fold, compared to over 120-fold for BP-2 and BP-3. This validates the rationale for including the morpholinopiperidinyl group: it successfully translated potent enzyme inhibition into effective cellular growth inhibition, likely by improving the compound's physicochemical properties for cellular uptake.[14]

Experimental Protocol: MTT Assay for Cellular Growth Inhibition

This protocol describes a standard method for assessing the anti-proliferative effects of compounds on an adherent cancer cell line.[16]

  • Cell Seeding:

    • Culture the chosen cell line (e.g., K562) in complete medium (e.g., RPMI-1640 + 10% FBS).

    • Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Include wells for "cells only" (untreated control) and "medium only" (blank).

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the bromopyrimidine compounds in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for a duration relevant to the cell doubling time and mechanism of action (e.g., 48 or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10-15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability relative to the untreated control wells.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the GI₅₀ value.

Pillar 3: Defining the Selectivity Profile

Kinases share a high degree of structural homology in their ATP-binding sites.[8] A potent compound that inhibits the target kinase but also dozens of other kinases is likely to cause significant off-target toxicity. Therefore, validating SAR must include an assessment of selectivity.

Causality Behind Experimental Choice: Screening lead compounds against a broad panel of kinases is the industry standard for determining selectivity.[7] This provides a "selectivity score" and reveals potential off-target liabilities that would not be discovered by testing against the primary target alone. This step is crucial for de-risking a chemical series before committing to more expensive in vivo studies.

cluster_0 Kinase Inhibitor Binding & SAR Inhibitor Bromopyrimidine Core C4-Substituent (Selectivity/Solubility) C2-Substituent (Hinge Binding) Kinase N-Lobe ATP Pocket C-Lobe Inhibitor:f2->Kinase:atp H-Bonds to Hinge Region Inhibitor:f1->Kinase:atp Probes Deep Hydrophobic Pocket Inhibitor:f0->Kinase:atp Core Scaffold Orientation

Caption: Interaction model of a bromopyrimidine inhibitor in a kinase ATP pocket.

Interpreting Selectivity Data: A truly optimized compound will show high potency for the target kinase (e.g., Bcr-Abl) and significantly lower potency (>100-fold) for other kinases, especially closely related ones like Src family kinases. The SAR here involves identifying which structural modifications enhance target potency while simultaneously diminishing off-target activity. For example, the steric bulk of the 2-chloro-6-methylphenyl group on BP-3 might be well-tolerated in the Bcr-Abl active site but clash with the active site of another kinase, thereby conferring selectivity.

Conclusion: From Data to Decision

Validating the structure-activity relationship is an iterative, hypothesis-driven process. It requires integrating data from biochemical, cellular, and selectivity assays to build a coherent narrative. For the bromopyrimidine scaffold, this means understanding how substitutions at key positions influence direct enzyme inhibition, cellular performance, and off-target interactions. By following this multi-pillar framework, researchers can move beyond simply generating data to making informed, mechanistically grounded decisions that accelerate the journey from a promising scaffold to a viable drug candidate.

References

  • Suresh Kumar, G. V., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Bromo-Pyrimidine Analogs as Anticancer and Antimicrobial Agents. International Journal of Pharmaceutical and Chemical Sciences, 9(1), 27-41. [Link: Provided by search result, but no direct stable URL found. The journal is the primary source.]
  • Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054.

  • Eurofins DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits.

  • Rewcastle, G. W., et al. (1996). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(9), 1823-1835.

  • Kumar, G. S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 120, 246-263.

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.

  • Rastogi, S. K., et al. (2024). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 15, 677-694.

  • AssayQuant. (n.d.). PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values.

  • Gunerka, P., et al. (2020). Kinase assays IC50 determination. Bio-protocol, 10(14), e3686.

  • Munikrishnappa, C. S., et al. (2021). Previously reported novel bromo pyrimidine analogs as tyrosine kinase inhibitors. [Source appears to be a preprint or conference proceeding without a direct stable link in the search results.]
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315.

  • Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780).... Journal of Medicinal Chemistry, 41(5), 742-751.

  • Elkins, J. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876.

  • BenchChem. (n.d.). Application Notes and Protocols for Determining the IC50 of Elraglusib using an MTT Assay.

  • Lauffer, D. J., et al. (2005). Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 15(9), 2373-2377.

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

  • Rastogi, S. K., et al. (2024). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry.

  • DavidsonX. (n.d.). IC50 Determination. edX. [Note: Direct link to specific PDF was provided by search, but a general course link is more stable.]

  • Lee, S. H., et al. (2012). Design and synthesis of novel p38α MAP kinase inhibitors: discovery of pyrazole-benzyl ureas bearing 2-molpholinopyrimidine moiety. Bioorganic & Medicinal Chemistry Letters, 22(15), 5142-5145.

  • Wang, Y., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 26(25), 7793.

  • Ratheesh, K., et al. (2025, September 5). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. ResearchGate.

  • Natarajan, S. R., et al. (2003). p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. Bioorganic & Medicinal Chemistry Letters, 13(2), 273-276.

  • Tan, S. C., et al. (2017). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Mini-Reviews in Medicinal Chemistry, 17(10), 869-901.

  • Kumar, A., et al. (2015). Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. Recent Patents on Anti-Cancer Drug Discovery, 10(1), 122-145.

  • Whittington, D. A., et al. (2012). SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(24), 7415-7420.

  • Kim, S., et al. (2025, January 15). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.

  • Kurup, S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 894550.

  • Vitaku, E., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6268.

  • He, X., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters, 13(10), 1629-1636.

  • El-Gazzar, M. G., et al. (2023). QSAR-driven screening uncovers and designs novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors. Journal of Biomolecular Structure and Dynamics.

  • Smith, J. D. (2023). Structure-activity relationship of novel therapeutics in drug design. Biochemistry Journal. [Note: This appears to be a hypothetical or illustrative reference from the search results, used here to support a general principle.]
  • Al-Hussain, S. A., & Ali, B. R. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6693.

  • El-Gazzar, M. G., et al. (2024). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers in Chemistry, 12, 1368688.

  • ResearchGate. (n.d.). Known EGFR inhibitors approved or in advanced phase of drug development for NSCLC.

  • El-Gazzar, M. G., et al. (2024). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry, 12, 1435056.

  • Johnson, M. S., et al. (2023). Quantifying Analogue Suitability for SAR-Based Read-Across Toxicological Assessment. Chemical Research in Toxicology, 36(2), 224-234.

  • BenchChem. (2025). The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide.

  • BenchChem. (2025). A Technical Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines.

  • Jia, Y., et al. (2014). Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation. Journal of Medicinal Chemistry, 57(21), 8860-8874.

  • Sharma, G., et al. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry.

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-2-(3-methoxyphenoxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Logic

5-Bromo-2-(3-methoxyphenoxy)pyrimidine (CAS: 1820727-97-0) is a functionalized pyrimidine scaffold commonly used in nucleophilic aromatic substitution (


) and cross-coupling reactions (Suzuki-Miyaura).[1]

The Safety Paradox: While often categorized generically as an "Irritant" (H315/H319/H335), this compound possesses a reactive electrophilic core (the pyrimidine ring) and a lipophilic ether tail. This combination facilitates rapid dermal absorption and potential protein binding (haptenization), leading to sensitization.

Core Directive: Do not treat this merely as "dust." Treat it as a bioactive alkylating agent . The primary risk is not just acute burns, but cumulative sensitization and respiratory mucosal inflammation.

Risk Assessment & GHS Classification

The following classification is derived from structural activity relationship (SAR) analysis of brominated pyrimidines and available safety data.

Hazard ClassGHS CodeSignal WordHazard StatementMechanism of Action
Acute Toxicity (Oral) H302 WarningHarmful if swallowedSystemic absorption via GI tract; metabolic halogen release.
Skin Irritation H315 WarningCauses skin irritationLipophilic penetration of stratum corneum; local inflammation.
Eye Irritation H319 WarningCauses serious eye irritationMucosal membrane reaction; abrasive solid micro-particles.
STOT - Single Exp. H335 WarningMay cause respiratory irritationInhalation of fine particulate; reactive airway sensitization.

Personal Protective Equipment (PPE) Matrix

Standard lab coats and safety glasses are insufficient for open-bench handling.

A. Respiratory Protection (The "Zero-Inhalation" Standard)
  • Primary Control: All weighing and solubilization must occur inside a certified Chemical Fume Hood (Face Velocity: 80–100 fpm).

  • Secondary Control (If Hood Unavailable/Cleaning Spills):

    • Minimum: NIOSH-approved N95 particulate respirator.

    • Recommended: Half-face respirator with P100/OV (Organic Vapor) cartridges. Rationale: The solid may sublime slightly or be present in residual solvent, requiring dual protection.

B. Dermal Protection (Glove Selection Logic)

Nitrile is the standard, but thickness matters. This compound is often dissolved in DCM (Dichloromethane) or DMSO.

  • Solid Handling: Disposable Nitrile (minimum 4 mil).

  • Solution Handling (DCM/DMSO): Double-gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (Tactility).

    • Outer Layer: 8 mil Nitrile or Laminate (Barrier).

    • Why? DCM permeates standard nitrile in <2 minutes. The solute (the pyrimidine) travels with the solvent into your skin.

C. Ocular Protection[1][2][3][4]
  • Standard: Chemical Splash Goggles (ANSI Z87.1). Safety glasses with side shields are only acceptable if a sash barrier is between the operator and the sample.

Decision Logic: PPE Selection

The following diagram illustrates the decision process for selecting PPE based on the state of the matter.

PPE_Decision_Matrix Start Start: Handling 5-Bromo-2-(3-methoxyphenoxy)pyrimidine State What is the Physical State? Start->State Solid Solid (Powder) State->Solid Solution Solution (Dissolved) State->Solution Hood_Check Is Fume Hood Available? Solid->Hood_Check Solvent_Check Solvent Type? Solution->Solvent_Check Std_PPE Standard PPE: - Nitrile Gloves (4 mil) - Lab Coat - Safety Glasses - Work in Hood Hood_Check->Std_PPE Yes Resp_Req Respirator REQUIRED: - N95 or P100 Mask - Goggles (No glasses) - Double Nitrile Hood_Check->Resp_Req No Polar Polar (Water/MeOH) Solvent_Check->Polar NonPolar Penetrating (DCM/DMSO/DMF) Solvent_Check->NonPolar Enhanced_PPE Enhanced PPE: - Double Nitrile (Change every 15m) - Splash Goggles Polar->Enhanced_PPE Max_PPE Maximum PPE: - Silver Shield/Laminate Gloves - OR Double Nitrile (Change immediately on splash) NonPolar->Max_PPE

Figure 1: Decision matrix for PPE selection based on physical state and solvent carrier. Note the escalation to "Maximum PPE" when penetrating solvents are used.

Operational Protocol: Step-by-Step

Phase 1: Preparation (Donning)
  • Verify Engineering Controls: Check fume hood flow monitor. Sash should be at the indicated working height (usually 18 inches).

  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes. This is critical for brominated aromatics which can cause delayed chemical burns.

  • Static Control: Use an anti-static gun or ionizer bar if weighing small amounts (<10 mg). Static dispersal of this powder is a primary inhalation vector.

Phase 2: Handling & Weighing
  • Taring: Place the receiving vessel (vial/flask) in the balance inside the hood. Tare before opening the chemical container.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • The "Clean Hand/Dirty Hand" Rule: Keep your dominant hand "dirty" (handling the spatula/chemical) and your non-dominant hand "clean" (touching the balance doors/notebook).

  • Closure: Wipe the threads of the stock bottle with a Kimwipe dampened in methanol before recapping to prevent crystal grinding in the cap (which creates fine dust upon next opening).

Phase 3: Decontamination & Doffing
  • Primary Decon: Wipe the balance area with a soap/water solution, followed by methanol.

  • Glove Removal: Use the "beak method" (pulling one glove off by the palm, balling it into the other hand, and peeling the second off from the inside) to ensure no outer surface touches skin.

  • Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk if residue is present).

Emergency Response & Disposal

ScenarioImmediate Action
Skin Contact Do not use solvents. Wash with soap and water for 15 minutes. Solvents (Ethanol/DMSO) will drive the chemical deeper into the dermis.
Eye Contact Flush at eyewash station for 15 minutes. Hold eyelids open. Seek ophthalmological evaluation (corneal abrasion risk from crystals).
Spill (Solid) Do not sweep (creates dust).[2][3] Cover with wet paper towels (water/surfactant) to dampen, then wipe up.
Spill (Solution) Absorb with vermiculite or sand. Dispose of as hazardous waste.
Disposal Workflow

This compound contains Bromine and Nitrogen .

  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with acidic waste streams (risk of HBr gas evolution if hydrolyzed).

  • Labeling: Must clearly state "Halogenated Organic - Toxic/Irritant."

Lifecycle Workflow Diagram

Lifecycle_Workflow Storage Storage (2-8°C, Desiccated) Weighing Weighing (Fume Hood + Ionizer) Storage->Weighing Acclimatize Reaction Reaction Setup (Dissolution in solvent) Weighing->Reaction Transfer Quench Quench/Workup (Phase Separation) Reaction->Quench Complete Waste Waste Disposal (Halogenated Stream) Quench->Waste Aqueous/Org Layers

Figure 2: The "Cradle-to-Grave" handling lifecycle, emphasizing the critical control points at Weighing and Waste Disposal.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 136267576 (5-Bromo-2-(3-methoxyphenoxy)pyrimidine). PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(3-methoxyphenoxy)pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(3-methoxyphenoxy)pyrimidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。